TH588 hydrochloride
Description
Properties
IUPAC Name |
4-N-cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4.ClH/c14-9-3-1-2-8(12(9)15)10-6-11(17-7-4-5-7)19-13(16)18-10;/h1-3,6-7H,4-5H2,(H3,16,17,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHMEHNWFXCSKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NC(=C2)C3=C(C(=CC=C3)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on TH588 Hydrochloride: Microtubule Dynamics and Mitotic Arrest
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
TH588 hydrochloride is a small molecule initially developed as a potent inhibitor of the MTH1 (MutT Homolog 1) enzyme. However, extensive research has revealed a dual mechanism of action, with its most significant anti-cancer effects stemming from its activity as a microtubule-targeting agent (MTA).[1][2][3] TH588 directly interacts with tubulin, disrupting microtubule dynamics, which leads to a cascade of cellular events culminating in mitotic arrest and, ultimately, cell death.[4] This guide provides a comprehensive technical overview of TH588's mechanism of action, its impact on microtubule-dependent processes, the signaling pathways it triggers, and detailed protocols for its experimental validation.
Introduction: The Dual-Action Profile of TH588
TH588 was first identified as a selective inhibitor of MTH1, an enzyme that sanitizes oxidized nucleotide pools to prevent their incorporation into DNA.[5][6] While it potently inhibits MTH1 with an IC50 value of approximately 5 nM, its cytotoxic effects in cancer cells are primarily attributed to a distinct, off-target activity.[5][6] A growing body of evidence demonstrates that TH588 functions as a microtubule-modulating agent, binding directly to tubulin and interfering with the assembly and function of the mitotic spindle.[7] This dual pharmacology, targeting both MTH1 and microtubules, makes TH588 a compound of significant interest in cancer research, though its microtubule-destabilizing properties are the primary driver of its efficacy.[1][8]
Mechanism of Action: Direct Inhibition of Tubulin Polymerization
TH588 exerts its anti-mitotic effects by directly interfering with microtubule polymerization. Structural studies have shown that TH588 binds to the colchicine-binding site on β-tubulin.[4][9] This interaction prevents the conformational changes required for tubulin heterodimers to assemble into microtubules.[10] The consequences of this action are twofold:
-
Inhibition of Microtubule Growth: In vitro assays confirm that TH588 inhibits tubulin polymerization in a dose-dependent manner.[8][10]
-
Disruption of Microtubule Dynamics: In living cells, TH588 rapidly reduces the mobility of microtubule plus-ends, effectively slowing down microtubule dynamics.[4][7] This disruption occurs within minutes of administration, indicating a direct mechanism that does not require new transcription or translation.[7]
This interference with the fundamental process of microtubule assembly leads to profound defects in the mitotic spindle, a structure essential for accurate chromosome segregation during cell division.[7]
Cellular Impact: Mitotic Arrest and Spindle Assembly Checkpoint Activation
The disruption of the mitotic spindle by TH588 triggers a critical cell cycle surveillance mechanism known as the Spindle Assembly Checkpoint (SAC).[1][11]
-
Spindle Disruption: TH588-treated cells exhibit disorganized mitotic spindles, characterized by a failure of duplicated centrosomes to separate properly and an inability of chromosomes to congress at the metaphase plate.[4][7]
-
SAC Activation: The presence of improperly attached kinetochores activates the SAC, which halts the cell cycle in mitosis.[1][4] This prevents the onset of anaphase, providing time for the cell to correct errors. This mitotic arrest is a hallmark of microtubule-targeting agents.
-
Prolonged Mitosis: The arrest induced by TH588 is sustained and concentration-dependent.[7] This prolonged state of mitotic arrest can lead to several cell fates, including mitotic catastrophe, apoptosis, or mitotic slippage, which can result in aneuploid daughter cells.[4] The ultimate outcome is often cell death, contributing to the compound's anti-cancer properties.[2][4]
Key Signaling Pathways and Cellular Fates
The sustained mitotic arrest initiated by TH588 activates downstream signaling pathways that determine the cell's fate.
-
The Mitotic Surveillance Pathway: Prolonged mitosis activates a USP28-p53-dependent pathway.[7][12] This pathway acts as a surveillance mechanism that prevents cells that have experienced mitotic errors from re-entering the cell cycle, often by inducing a G1 arrest.[7][12]
-
Induction of Oxidative Stress: Mitotic arrest is associated with an increase in reactive oxygen species (ROS).[1][11] This elevated ROS can oxidize the nucleotide pool. While TH588 also inhibits MTH1, the primary driver of toxicity is the mitotic disruption. However, the combination of increased ROS and inhibited MTH1 may contribute to the accumulation of oxidized nucleotides in DNA during events like mitotic DNA synthesis.[1]
-
Apoptosis: Ultimately, cells that cannot resolve the mitotic arrest are eliminated through apoptosis, a programmed cell death pathway.[9][13]
Below is a diagram illustrating the core mechanism of TH588 leading to mitotic arrest.
Caption: TH588 binds to β-tubulin, inhibiting microtubule polymerization and leading to mitotic arrest.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity of this compound from various studies.
Table 1: In Vitro Inhibitory Concentrations (IC50) of TH588
| Target / Cell Line | Cancer Type | IC50 Value | Reference(s) |
| MTH1 Enzyme | - | ~5 nM | [5][6] |
| U2OS | Osteosarcoma | 1.38 µM | [14] |
| HeLa | Cervical Cancer | 0.83 µM | [14] |
| MDA-MB-231 | Breast Cancer | 1.03 µM | [14] |
| MCF-7 | Breast Cancer | 1.08 µM | [14] |
| SW480 | Colorectal Cancer | 1.72 µM | [14] |
| SW620 | Colorectal Cancer | 0.8 µM | [14] |
Table 2: Effects of TH588 on Mitosis in U2OS Cells
| Treatment | Duration of Mitosis (Median) | Outcome | Reference(s) |
| DMSO (Control) | ~45 minutes | Normal Division | [4] |
| 5 µM TH588 | >240 minutes | Mitotic Arrest, Cell Death, or Erroneous Division | [4] |
| 10 µM TH588 | Significantly prolonged vs. control | Mitotic Arrest | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of TH588 on microtubule dynamics and mitotic progression.
In Vitro Tubulin Polymerization Assay
This assay measures the direct effect of TH588 on tubulin assembly into microtubules using a turbidimetry-based approach.
-
Reagents: Purified tubulin protein, GTP, tubulin polymerization buffer, this compound stock solution, DMSO (vehicle control), positive/negative controls (e.g., Taxol, Nocodazole).
-
Preparation: Reconstitute purified tubulin in polymerization buffer on ice. Prepare serial dilutions of TH588 and control compounds in polymerization buffer.
-
Procedure:
-
Pipette the compound dilutions into a pre-chilled 96-well plate.
-
Add the tubulin/GTP mixture to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance (optical density) at 340 nm every minute for 60-90 minutes.
-
-
Analysis: Plot absorbance versus time. An increase in absorbance indicates microtubule polymerization. Compare the polymerization curves of TH588-treated samples to the DMSO control to determine the inhibitory effect.[4][10]
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the microtubule network and mitotic spindle morphology in cells treated with TH588.
-
Cell Culture: Plate cells (e.g., U2OS, HeLa) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentration of TH588 or DMSO for the specified duration.
-
Fixation:
-
Wash cells gently with 1X PBS.
-
Fix the cells with 4% formaldehyde in PBS for 10-15 minutes at room temperature.[15]
-
-
Permeabilization:
-
Wash the fixed cells three times with 1X PBS.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes.[7]
-
-
Blocking:
-
Wash three times with 1X PBS.
-
Block non-specific antibody binding by incubating coverslips in a blocking buffer (e.g., 1% BSA or 5% goat serum in PBST) for 1 hour at room temperature.[16]
-
-
Antibody Incubation:
-
Incubate with a primary antibody against α-tubulin (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Wash three times with PBST (PBS + 0.1% Tween-20).
-
Incubate with a fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.[17]
-
-
Mounting:
-
Wash three times with PBST.
-
Perform a final wash with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI.[7]
-
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Western Blotting for Mitotic Proteins
This technique is used to quantify changes in the levels or post-translational modifications of proteins involved in mitosis (e.g., Phospho-Histone H3, a marker of mitotic cells).
-
Lysate Preparation:
-
Treat cells with TH588 as required.
-
Wash cells with ice-cold PBS and scrape them into an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1][11]
-
Incubate the suspension on ice for 30 minutes with occasional vortexing.[11]
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation:
-
Normalize protein amounts for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[18]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody (e.g., anti-Phospho-Histone H3 (Ser10), anti-cleaved PARP) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
The workflow for characterizing TH588 is visualized below.
Caption: Experimental workflow for characterizing the anti-mitotic effects of TH588.
Logical Relationships of TH588's Dual Action
While the microtubule-targeting activity of TH588 is the primary driver of its cytotoxicity, its MTH1 inhibition represents a secondary, concurrent mechanism. The relationship between these actions and the resulting cellular stress is complex.
Caption: Logical relationship between TH588's dual actions and resulting cellular fates.
Conclusion
This compound is a compelling anti-cancer agent whose efficacy is predominantly driven by its function as a microtubule destabilizer. By inhibiting tubulin polymerization, it disrupts mitotic spindle formation, activates the spindle assembly checkpoint, and induces a prolonged mitotic arrest. This arrest triggers downstream pathways leading to cell death, making TH588 an effective cytotoxic agent against a range of cancer cell lines. While its MTH1 inhibitory activity is notable, the microtubule-targeting mechanism is the critical component of its anti-proliferative effects. This technical guide provides the foundational knowledge and experimental framework for researchers and drug developers to further investigate and harness the therapeutic potential of TH588.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. MTH1 Inhibitor TH588 Disturbs Mitotic Progression and Induces Mitosis-Dependent Accumulation of Genomic 8-oxodG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TH588 and Low-Dose Nocodazole Impair Chromosome Congression by Suppressing Microtubule Turnover within the Mitotic Spindle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. TH588, an MTH1 inhibitor, enhances phenethyl isothiocyanate-induced growth inhibition in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The MTH1 inhibitor TH588 is a microtubule-modulating agent that eliminates cancer cells by activating the mitotic surveillance pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intrinsic and Extrinsic Factors Affecting Microtubule Dynamics in Normal and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TH588 and Low-Dose Nocodazole Impair Chromosome Congression by Suppressing Microtubule Turnover within the Mitotic Spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. The MTH1 inhibitor TH588 is a microtubule-modulating agent that eliminates cancer cells by activating the mitotic surveillance pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The MTH1 inhibitor TH588 demonstrates anti-tumoral effects alone and in combination with everolimus, 5-FU and gamma-irradiation in neuroendocrine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins in Ex Vivo Intestinal Tissue and 3D In Vitro Intestinal Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western Blot Protocol – Mitophenome [mitophenome.org]
TH588 Hydrochloride: A Technical Guide to Chemical Properties and DMSO Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH588 hydrochloride is a potent and selective inhibitor of the MutT homolog 1 (MTH1) enzyme, a critical component of the cellular machinery that sanitizes oxidized nucleotide pools, thereby preventing the incorporation of damaged bases into DNA.[] Due to the reliance of cancer cells on MTH1 to cope with high levels of reactive oxygen species (ROS) and subsequent oxidative stress, TH588 has emerged as a promising therapeutic agent in oncology. This technical guide provides an in-depth overview of the chemical properties of this compound, its solubility in dimethyl sulfoxide (DMSO), and detailed experimental protocols relevant to its study.
Chemical and Physical Properties
This compound is a white to light brown powder.[2] Its key chemical identifiers and properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃Cl₃N₄ | [][3] |
| Molecular Weight | 331.63 g/mol | [][3] |
| CAS Number | 1640282-30-9 | [][3] |
| Appearance | Solid powder | [][3] |
| Purity | ≥98% (HPLC) | [2] |
| IUPAC Name | N4-Cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine;hydrochloride | [3] |
| SMILES | Cl.Nc1nc(NC2CC2)cc(n1)-c1cccc(Cl)c1Cl | [4] |
| InChI Key | FBHMEHNWFXCSKE-UHFFFAOYSA-N | [3] |
Solubility in DMSO
Dimethyl sulfoxide (DMSO) is a common solvent for dissolving and storing small molecules for in vitro and in vivo studies. The solubility of this compound in DMSO is a critical parameter for experimental design.
| Concentration | Conditions | Reference |
| 5 mg/mL | Clear solution, may require warming | [2][5] |
| 10 mM | In DMSO | [6] |
| 59 mg/mL (199.88 mM) | Fresh DMSO recommended as moisture can reduce solubility | [7][8] |
| 16 mg/mL (54.21 mM) | May require sonication and warming; hygroscopic nature of DMSO can impact solubility | |
| 20 mg/mL | In DMSO | [9] |
Note: It is recommended to use fresh, anhydrous DMSO to ensure maximum solubility, as the solvent is hygroscopic and absorbed moisture can lead to precipitation of the compound. Gentle warming and sonication can aid in the dissolution process.
Experimental Protocols
Determination of Solubility in DMSO
This protocol outlines a general method for determining the solubility of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vortex mixer
-
Water bath or heat block
-
Calibrated analytical balance
-
Microcentrifuge tubes
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh a known amount of this compound (e.g., 10 mg) and place it into a microcentrifuge tube.
-
Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).
-
Vortex the mixture vigorously for 2-3 minutes.
-
If the solid does not fully dissolve, incrementally add small, known volumes of DMSO, vortexing thoroughly after each addition until the solution is clear. Gentle warming (e.g., to 37°C) can be applied to aid dissolution.
-
If the solid dissolves completely, add more this compound in small, known increments until a persistent solid phase is observed, indicating a saturated solution.
-
-
Equilibration:
-
Incubate the saturated solution at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24 hours) with gentle agitation to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the saturated solution at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid.
-
-
Quantification:
-
Carefully collect a known volume of the supernatant.
-
Determine the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.
-
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for assessing the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18 reversed-phase)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or the mobile phase) at a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Method:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over time to elute the compound and any impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (e.g., 297 nm).[9]
-
Injection Volume: 5-10 µL
-
-
Data Analysis:
-
Analyze the resulting chromatogram. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
Signaling Pathways and Mechanisms of Action
TH588 primarily targets MTH1, but it also exhibits off-target effects on microtubule dynamics, contributing to its anticancer activity.
MTH1 Inhibition and DNA Damage
In cancer cells, elevated levels of reactive oxygen species (ROS) lead to the oxidation of deoxynucleotide triphosphates (dNTPs), such as the conversion of dGTP to 8-oxo-dGTP. MTH1 sanitizes this oxidized dNTP pool, preventing its incorporation into DNA. Inhibition of MTH1 by TH588 allows for the incorporation of damaged nucleotides during DNA replication, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.
Caption: MTH1 inhibition by TH588 leads to the incorporation of oxidized dNTPs into DNA.
Microtubule Dynamics and Mitotic Arrest
Recent studies have revealed that TH588 also functions as a microtubule-modulating agent.[10][11][12] It disrupts microtubule dynamics, leading to a prolonged mitotic arrest. This effect is independent of its MTH1 inhibitory activity and contributes significantly to its cytotoxic effects in cancer cells.[10][11][12]
Caption: TH588 disrupts microtubule dynamics, leading to mitotic arrest and cell death.
Experimental Workflows
Immunofluorescence Staining of Microtubules
This workflow describes a general procedure for visualizing the effects of TH588 on the microtubule network in cultured cells.
References
- 2. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorbyt.com [biorbyt.com]
- 5. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay [bio-protocol.org]
- 6. DNA Fiber Analysis: Mind the Gap! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. The MTH1 inhibitor TH588 is a microtubule-modulating agent that eliminates cancer cells by activating the mitotic surveillance pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
TH588 Hydrochloride: A Technical Guide for Research in BRAF Mutated Melanoma
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metastatic melanoma, particularly cases harboring activating mutations in the BRAF kinase, presents a significant therapeutic challenge. While targeted therapies like BRAF and MEK inhibitors have improved patient outcomes, the development of resistance is a major limitation.[1][2] This has spurred research into alternative therapeutic strategies that exploit other vulnerabilities of cancer cells. One such vulnerability is the increased oxidative stress inherent in many cancer cells. TH588 hydrochloride, a potent and selective inhibitor of the MTH1 enzyme, has emerged as a promising agent in this context.[3][4] This technical guide provides an in-depth overview of TH588, its mechanism of action, preclinical data in melanoma models, and detailed experimental protocols for its investigation.
The Role of BRAF in Melanoma and the Rationale for MTH1 Inhibition
Approximately 50% of cutaneous melanomas harbor activating mutations in the BRAF gene, most commonly the V600E substitution.[5][6] This mutation leads to constitutive activation of the MAPK (RAS/RAF/MEK/ERK) signaling pathway, driving uncontrolled cell proliferation and survival.[6][7] While BRAF inhibitors like vemurafenib and dabrafenib are effective, resistance often develops through reactivation of the MAPK pathway or activation of parallel signaling cascades like the PI3K/AKT pathway.[8][9]
A common feature of cancer cells, including those with BRAF mutations, is a state of elevated reactive oxygen species (ROS) and dysfunctional redox regulation.[3][10] This increased oxidative stress damages not only DNA but also the free pool of deoxyribonucleotide triphosphates (dNTPs), leading to the formation of oxidized nucleotides like 8-oxo-dGTP and 2-OH-dATP.[11] Normal cells have mechanisms to prevent the incorporation of these damaged nucleotides into DNA. The MTH1 (MutT Homolog 1, also known as NUDT1) enzyme plays a crucial role in this "sanitation" of the dNTP pool by hydrolyzing oxidized dNTPs.[3][11] Cancer cells, due to their high levels of oxidative stress, are particularly dependent on MTH1 to prevent the incorporation of these damaged bases, which would otherwise lead to DNA damage and cell death.[4][12] This dependency makes MTH1 an attractive therapeutic target in cancer.
Mechanism of Action of this compound
TH588 is a first-in-class small molecule inhibitor that potently and selectively targets the MTH1 enzyme.[3][4] Its mechanism of action is centered on the inhibition of dNTP pool sanitation, leading to the selective killing of cancer cells.
-
Inhibition of MTH1: TH588 binds to the active site of the MTH1 protein, inhibiting its enzymatic activity.[3][4]
-
Incorporation of Oxidized Nucleotides: In the absence of functional MTH1, oxidized dNTPs (e.g., 8-oxo-dGTP) accumulate in the nucleotide pool and are subsequently incorporated into DNA during replication.[3][11]
-
DNA Damage and Cell Death: The presence of oxidized bases in the DNA leads to DNA damage, replication stress, and ultimately, cell death.[10][13] This can trigger an ATM-p53-mediated DNA damage response.[14]
-
Mitotic Disruption: Beyond its role as an MTH1 inhibitor, TH588 has also been shown to act as a microtubule-modulating agent.[15][16] It can disrupt mitotic spindles, prolong mitosis, and activate the mitotic surveillance pathway, further contributing to its anti-cancer effects.[16]
Preclinical Data of TH588 in Melanoma Models
Preclinical studies have demonstrated the efficacy of TH588 in various cancer models, including those for melanoma. The sensitivity of melanoma cells to TH588 has been correlated with endogenous ROS levels.[17]
In Vitro Efficacy
TH588 has shown potent cytotoxic effects against a range of cancer cell lines while being less toxic to normal or immortalized cells.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U2OS | Osteosarcoma | 1.38 | [18] |
| HeLa | Cervical Cancer | 0.83 | [18] |
| MDA-MB-231 | Breast Cancer | 1.03 | [18] |
| MCF-7 | Breast Cancer | 1.08 | [18] |
| SW480 | Colon Cancer | 1.72 | [18] |
| SW620 | Colon Cancer | 0.8 | [18] |
| Various | Cancer Cell Lines | 2.48 - 6.37 | [17] |
Note: Specific IC50 values for BRAF mutated melanoma cell lines were not detailed in the provided search results, but the general efficacy against cancer cells is established.
In Vivo Efficacy
In vivo studies using xenograft models have validated the anti-tumor activity of TH588.
| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |
| SW480 | Colorectal | 30 mg/kg; s.c.; daily | Reduced tumor growth | [14][18] |
| Patient-derived (BRAF V600E) | Melanoma | 30 mg/kg; s.c. | Reduced tumor growth rate | [14] |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate TH588, based on standard laboratory practices and information inferred from the search results.
Cell Viability Assay
This protocol is used to determine the concentration of TH588 that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed melanoma cells (e.g., A375, SK-MEL-28) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Use a commercially available reagent such as CellTiter-Glo® (Promega) or MTT to measure cell viability according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle-treated control cells. Plot the cell viability against the drug concentration and calculate the IC50 value using non-linear regression analysis.
Western Blotting for MTH1 Target Engagement and DNA Damage
This protocol is used to assess the effect of TH588 on protein expression.
-
Cell Lysis: Treat melanoma cells with TH588 for the desired time (e.g., 24, 48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended antibodies include: anti-MTH1, anti-phospho-Histone H2A.X (a marker of DNA double-strand breaks), anti-cleaved PARP (a marker of apoptosis), and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Immunofluorescence for 8-oxo-dG Incorporation
This protocol visualizes the incorporation of oxidized nucleotides into DNA.
-
Cell Culture: Grow melanoma cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with a sublethal concentration of TH588 for 24-48 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Staining: Block with 1% BSA in PBS. Incubate with a primary antibody against 8-oxo-dG.
-
Visualization: After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain the nuclei with DAPI.
-
Microscopy: Mount the coverslips on slides and visualize using a fluorescence microscope.
Combination Strategies for BRAF Mutated Melanoma
Given that BRAF inhibitors lead to resistance, combining TH588 with agents targeting the MAPK pathway is a rational approach. The combination of a BRAF inhibitor (e.g., dabrafenib) and a MEK inhibitor (e.g., trametinib) is now standard of care for BRAF-mutated melanoma.[1][2] Adding TH588 to this regimen could provide a multi-pronged attack.
-
Rationale: BRAF/MEK inhibition blocks the primary oncogenic signaling pathway, while TH588 exploits the cancer cell's reliance on MTH1 for survival under oxidative stress. This dual targeting could delay or overcome resistance.
Pharmacokinetic Properties
A bioanalytical method for determining TH588 in mouse plasma has been developed and validated, providing key pharmacokinetic parameters.[19]
| Parameter | Value | Administration Route | Reference |
| Half-life (T1/2) | ≤ 3.5 hours | Various | [19] |
| Max Concentration (Cmax) | 0.82 - 338 µM | Various | [19] |
| Plasma Recovery | 61 - 91% | N/A | [19] |
| Matrix Effects | -3% to +2% | N/A | [19] |
Note: The wide range in Cmax reflects different administration routes and compounds (TH588 and its analogue TH287) tested in the study.
Challenges and Future Directions
While TH588 shows promise, some studies have questioned whether its anti-cancer effects are solely due to MTH1 inhibition, suggesting potential off-target effects, such as microtubule modulation.[16][17] Further research is needed to fully elucidate its complete mechanism of action. The development of next-generation MTH1 inhibitors, such as TH1579 (Karonudib), which has better oral availability and pharmacokinetic properties, is also underway.[20]
Future research should focus on:
-
Identifying predictive biomarkers for sensitivity to TH588.
-
Conducting preclinical studies of TH588 in combination with BRAF/MEK inhibitors in BRAF inhibitor-resistant melanoma models.
-
Further investigating the role of TH588's off-target effects in its overall anti-cancer activity.
Conclusion
This compound represents a novel therapeutic strategy for cancers characterized by high oxidative stress, such as BRAF-mutated melanoma. By inhibiting the MTH1 enzyme, TH588 leads to the incorporation of damaged nucleotides into DNA, causing selective cancer cell death. Its dual action as a microtubule-disrupting agent may also contribute to its efficacy. The preclinical data are encouraging and provide a strong rationale for further investigation, particularly in combination with existing targeted therapies, to overcome resistance and improve outcomes for patients with advanced melanoma.
References
- 1. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 4. MTH1 inhibition eradicates cancer by preventing sanitation of the dNTP pool [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Mutant BRAF in Melanoma: Current Status and Future Development of Combination Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Targeting BRAF in advanced melanoma: a first step towards manageable disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. MTH1 inhibition eradicates cancer by preventing sanitation of the dNTP pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. MTH1 Inhibitor TH588 Disturbs Mitotic Progression and Induces Mitosis-Dependent Accumulation of Genomic 8-oxodG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The MTH1 inhibitor TH588 is a microtubule-modulating agent that eliminates cancer cells by activating the mitotic surveillance pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. TH588, an MTH1 inhibitor, enhances phenethyl isothiocyanate-induced growth inhibition in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Development and validation of method for TH588 and TH287, potent MTH1 inhibitors and new anti-cancer agents, for pharmacokinetic studies in mice plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Validation and development of MTH1 inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
TH588 Hydrochloride: A Technical Guide to its Role in Oxidative DNA Damage and Repair
For Researchers, Scientists, and Drug Development Professionals
Abstract
TH588 hydrochloride is a first-in-class small molecule inhibitor with a dual mechanism of action targeting both MutT Homologue 1 (MTH1) and tubulin polymerization. This technical guide provides an in-depth analysis of TH588's role in the induction of oxidative DNA damage and the subsequent cellular repair responses, with a particular focus on its implications for cancer therapy. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its study, and visualize the critical signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, cell biology, and drug development.
Introduction: The MTH1 Target and the Emergence of TH588
Cancer cells are characterized by a state of elevated oxidative stress, leading to an increased production of reactive oxygen species (ROS).[1][2][3] This heightened ROS environment can damage the free nucleotide pool, resulting in the formation of oxidized deoxynucleoside triphosphates (dNTPs) such as 8-oxo-dGTP and 2-OH-dATP.[1][4][5] The MTH1 (NUDT1) protein plays a crucial role in sanitizing this oxidized dNTP pool by hydrolyzing these damaged nucleotides, thereby preventing their incorporation into DNA during replication and repair.[1][2][4][5][6] This "house-cleaning" function of MTH1 is often upregulated in cancer cells, making it a promising therapeutic target. The inhibition of MTH1 is hypothesized to lead to the accumulation of oxidized dNTPs, their subsequent incorporation into DNA, and ultimately, DNA damage and cancer cell death.[5][7][8]
This compound emerged as a potent and selective inhibitor of MTH1.[2][6] However, further research has revealed a more complex mechanism of action, highlighting its dual role as both an MTH1 inhibitor and a microtubule-destabilizing agent.[1][9][10] This dual activity is central to its cytotoxic effects on cancer cells.
Mechanism of Action: A Two-Pronged Attack
The anti-cancer activity of TH588 is not solely dependent on its MTH1 inhibitory function but rather a synergistic combination of two distinct cellular effects:
-
Inhibition of Tubulin Polymerization and Mitotic Arrest: TH588 directly interferes with microtubule dynamics by inhibiting tubulin polymerization.[1][10] This disruption of the mitotic spindle apparatus leads to a prolonged arrest of cells in mitosis.[1][9][10] This mitotic arrest is a critical event, as it has been shown to independently increase the intracellular levels of ROS.[1][4]
-
MTH1 Inhibition and Incorporation of Oxidized Nucleotides: In the presence of elevated ROS, the free nucleotide pool becomes increasingly oxidized. With MTH1 activity inhibited by TH588, the cell's ability to sanitize this pool is compromised. Consequently, oxidized nucleotides, primarily 8-oxo-dGTP, are incorporated into the DNA during mitotic DNA synthesis, a process that can occur during prolonged mitotic arrest.[1][4][10] The incorporation of 8-oxodG into DNA leads to DNA strand breaks and the activation of DNA damage response pathways, ultimately triggering cell death.[2]
This dual mechanism suggests that the efficacy of TH588 is context-dependent, requiring both mitotic arrest to generate ROS and MTH1 inhibition to allow the toxic incorporation of oxidized nucleotides. Some studies have even suggested that the cytotoxicity of TH588 is more closely linked to its effect on microtubules than its MTH1 inhibition, a topic of ongoing research and debate.[9]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Data
The following tables summarize key quantitative data regarding the activity of this compound from various published studies.
Table 1: In Vitro MTH1 Inhibition and Cellular Cytotoxicity of TH588
| Cell Line | Cancer Type | MTH1 IC₅₀ (nM) | Cellular IC₅₀ (µM) | Citation(s) |
| SW480 | Colorectal Carcinoma | 5 | 2.48 - 6.37 | [2][6] |
| U2OS | Osteosarcoma | 5 | 2.48 - 6.37 | [2][6] |
| Panc-1 | Pancreatic Cancer | Not Reported | ~5 | [2][6] |
| MIAPaCa-2 | Pancreatic Cancer | Not Reported | ~4 | [2][6] |
Note: Cellular IC₅₀ values can vary depending on the assay conditions and duration of treatment.
Table 2: Effect of TH588 on Oxidative DNA Damage and Mitotic Progression
| Experiment | Cell Line | Treatment Conditions | Outcome | Citation(s) |
| Modified Comet Assay (for 8-oxodG) | U2OS | 1 µM TH588 for 24 hours | Significant increase in OGG1-dependent comet tail moment, indicating increased genomic 8-oxodG. | [1][4] |
| Immunofluorescence (for 8-oxodG) | MIAPaCa-2 | 2 µM TH588 + PEITC | Cooperative induction of 8-oxo-deoxyguanine in nuclei. | [2] |
| Immunofluorescence (for γH2AX) | MIAPaCa-2 | 2 µM TH588 + PEITC | Cooperative induction of γH2AX foci, a marker of DNA double-strand breaks. | [2] |
| Live Cell Imaging (Mitotic Duration) | U2OS | 10 µM TH588 | Prolonged mitotic arrest. | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of TH588.
Cell Viability Assay (MTT/MTS Assay)
This protocol is used to determine the cytotoxic effects of TH588 on cancer cell lines and to calculate the IC₅₀ value.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based buffer)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of TH588 in complete medium.
-
Remove the medium from the wells and add 100 µL of the TH588 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution and mix thoroughly to dissolve the formazan crystals.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Modified Comet Assay for 8-oxodG Detection
This assay quantifies the level of oxidative DNA damage in the form of 8-oxoguanine.
Materials:
-
Cells treated with TH588 and control cells
-
Low melting point agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
8-oxoguanine DNA glycosylase (OGG1) enzyme and reaction buffer
-
DNA staining solution (e.g., SYBR Green or propidium iodide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Harvest and resuspend treated and control cells in PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix 10 µL of the cell suspension with 90 µL of molten low melting point agarose (at 37°C).
-
Pipette the cell-agarose mixture onto a pre-coated microscope slide and allow it to solidify at 4°C.
-
Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Wash the slides three times with OGG1 reaction buffer.
-
Incubate the slides with OGG1 enzyme in reaction buffer (or buffer alone as a control) for 30-60 minutes at 37°C in a humidified chamber.
-
Place the slides in a horizontal gel electrophoresis tank filled with cold alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Gently remove the slides, neutralize them with neutralization buffer, and stain the DNA.
-
Visualize the comets using a fluorescence microscope and quantify the tail moment using appropriate software. The increase in tail moment in the OGG1-treated samples compared to the buffer-only control reflects the level of 8-oxodG.
Immunofluorescence for γH2AX Foci
This method is used to visualize and quantify DNA double-strand breaks.
Materials:
-
Cells grown on coverslips
-
TH588 treatment and control media
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile coverslips in a multi-well plate and allow them to attach overnight.
-
Treat the cells with TH588 or vehicle control for the desired time.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the γH2AX foci using a fluorescence microscope and quantify the number of foci per cell.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of TH588 on the polymerization of purified tubulin.
Materials:
-
Purified tubulin protein
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
This compound
-
Positive control (e.g., nocodazole or colchicine)
-
Negative control (DMSO)
-
A spectrophotometer with temperature control capable of reading absorbance at 340 nm
Procedure:
-
Reconstitute the purified tubulin in cold polymerization buffer.
-
Prepare a reaction mixture containing tubulin and GTP in a 96-well plate.
-
Add TH588 at various concentrations, a positive control, and a negative control to the respective wells.
-
Incubate the plate at 37°C to initiate tubulin polymerization.
-
Monitor the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes). An increase in absorbance indicates tubulin polymerization.
-
Plot the absorbance versus time to generate polymerization curves and compare the effect of TH588 to the controls.
Visualization of Experimental Workflows and Logical Relationships
Experimental Workflow for Assessing TH588's Effect on Oxidative DNA Damage
Caption: Workflow for evaluating TH588-induced oxidative DNA damage.
Logical Relationship of TH588's Dual Action Leading to Cell Death
Caption: Logical flow of TH588's dual mechanism to induce cancer cell death.
Conclusion and Future Directions
This compound represents a fascinating class of anti-cancer compounds with a dual mechanism of action that exploits the inherent oxidative stress of cancer cells. Its ability to induce mitotic arrest, elevate ROS, and simultaneously inhibit the MTH1-mediated sanitization of the dNTP pool leads to the accumulation of catastrophic oxidative DNA damage. While the relative contributions of its MTH1 inhibitory and microtubule-disrupting activities to its overall cytotoxicity are still under investigation, it is clear that this dual-pronged attack is highly effective in killing cancer cells.
Future research should focus on further elucidating the precise molecular interplay between mitotic arrest, ROS production, and MTH1 inhibition. Identifying biomarkers that can predict sensitivity to TH588 and similar compounds will be crucial for its clinical development. Furthermore, exploring combination therapies, for instance with other DNA damaging agents or inhibitors of DNA repair pathways, could unlock the full therapeutic potential of targeting oxidative DNA damage in cancer. This technical guide provides a solid foundation for researchers to design and execute experiments aimed at advancing our understanding and application of TH588 and other MTH1 inhibitors.
References
- 1. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. neb.com [neb.com]
- 5. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The MTH1 inhibitor TH588 is a microtubule-modulating agent that eliminates cancer cells by activating the mitotic surveillance pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Methodological & Application
Visualizing Microtubule Disruption by TH588: An Immunofluorescence Protocol
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for visualizing the disruption of microtubule networks in cultured cells treated with TH588, a dual MTH1 and microtubule-targeting agent. The protocol outlines the immunofluorescence staining of α-tubulin to allow for the qualitative and quantitative analysis of microtubule integrity. Additionally, this note summarizes the mechanism of action of TH588, its impact on mitotic progression, and the subsequent activation of the USP28-p53 signaling pathway.
Introduction
TH588 is a small molecule inhibitor initially developed as a potent and selective inhibitor of the MTH1 (NUDT1) enzyme, which is involved in preventing the incorporation of oxidized nucleotides into DNA.[1][2] However, further studies have revealed that TH588 also functions as a microtubule-targeting agent, a property that significantly contributes to its anticancer effects.[3][4][5] TH588 has been shown to inhibit tubulin polymerization in a dose-dependent manner, leading to the disruption of the microtubule cytoskeleton, mitotic spindle defects, and ultimately, cell cycle arrest and apoptosis.[3][6]
Immunofluorescence microscopy is a powerful technique to visualize the effects of compounds like TH588 on the intricate network of microtubules within cells. By using antibodies specific to tubulin subunits, researchers can observe changes in microtubule organization, density, and the morphology of the mitotic spindle. This application note provides a comprehensive protocol for immunofluorescence staining of α-tubulin in cells treated with TH588, enabling the assessment of its microtubule-disrupting activity.
Mechanism of Action
TH588 exerts its cytotoxic effects through a dual mechanism. While it inhibits MTH1, its potent anti-cancer properties are also largely attributed to its ability to interfere with microtubule dynamics.[3] TH588 binds to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization and disrupts the formation and function of the mitotic spindle.[1] This disruption of microtubule dynamics leads to a prolonged mitotic arrest, activating the spindle assembly checkpoint (SAC).[5] Prolonged mitotic arrest triggers a USP28-p53 signaling pathway, a mitotic surveillance pathway, which ultimately leads to a G1 cell cycle arrest or apoptosis.[3][7]
Data Presentation
The following table summarizes the quantitative effects of TH588 on mitotic progression in U2OS cells after 6 hours of treatment.
| Treatment | Mitotic Arrest | Anaphase with Uncongressed Chromosomes | Cell Death |
| DMSO (Control) | 0% | 0% | 0% |
| TH588 (5 µM) | 73.47% | 14.26% | 8.16% |
| [Data extracted from a study by Rajendraprasad et al. (2021) in U2OS cells.][1] |
Experimental Protocols
This protocol is a general guideline for immunofluorescence staining of α-tubulin in adherent cell lines treated with TH588. Optimization may be required for different cell types and experimental conditions.
Materials:
-
Adherent cells (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
Glass coverslips (sterile)
-
6-well or 12-well plates
-
TH588 stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS (freshly prepared)
-
Permeabilization Solution: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-α-tubulin antibody
-
Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Sterilize glass coverslips and place one in each well of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂ until they are well-adhered.
-
-
TH588 Treatment:
-
Prepare serial dilutions of TH588 in cell culture medium from a concentrated stock solution. It is recommended to test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control (DMSO).
-
Remove the old medium from the wells and add the medium containing the different concentrations of TH588 or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
-
Fixation:
-
Carefully aspirate the treatment medium.
-
Wash the cells twice with PBS.
-
Add enough 4% PFA solution to cover the coverslips and fix the cells for 15 minutes at room temperature.
-
Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add the permeabilization solution (0.1% Triton X-100 in PBS) to each well.
-
Incubate for 10 minutes at room temperature.
-
Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking buffer (1% BSA in PBS) to each well.
-
Incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-α-tubulin antibody in blocking buffer at the manufacturer's recommended dilution.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in blocking buffer. Protect from light from this point onwards.
-
Aspirate the last wash and add the diluted secondary antibody solution to each coverslip.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Nuclear Counterstaining:
-
Aspirate the secondary antibody solution and wash the coverslips three times with PBS for 5 minutes each in the dark.
-
Add DAPI solution (diluted in PBS) and incubate for 5 minutes at room temperature in the dark.
-
Aspirate the DAPI solution and wash the coverslips twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Briefly dip the coverslips in distilled water to remove salt crystals.
-
Place a drop of antifade mounting medium onto a clean microscope slide.
-
Gently place the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores.
-
Capture images of the microtubule network and nuclear morphology in both control and TH588-treated cells.
-
Visualizations
Caption: Experimental workflow for immunofluorescence staining.
Caption: TH588-induced signaling pathway.
References
- 1. TH588 and Low-Dose Nocodazole Impair Chromosome Congression by Suppressing Microtubule Turnover within the Mitotic Spindle [mdpi.com]
- 2. 53BP1 and USP28 mediate p53 activation and G1 arrest after centrosome loss or extended mitotic duration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MTH1 inhibitor TH588 is a microtubule-modulating agent that eliminates cancer cells by activating the mitotic surveillance pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Regulation of p53 by the mitotic surveillance/stopwatch pathway: implications in neurodevelopment and cancer [frontiersin.org]
Application Notes and Protocols: In Vivo Xenograft Model Using TH588 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH588 hydrochloride is a potent and selective inhibitor of the MutT Homolog 1 (MTH1) enzyme, also known as Nudix hydrolase 1 (NUDT1).[1][2] MTH1 plays a crucial role in sanitizing the cellular nucleotide pool by hydrolyzing oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP.[1] Cancer cells often exhibit high levels of reactive oxygen species (ROS), leading to an increased burden of oxidized nucleotides.[2] By inhibiting MTH1, TH588 allows for the incorporation of these damaged nucleotides into DNA, resulting in DNA damage, cell cycle arrest, and subsequent apoptosis in cancer cells.[1][2][3] This targeted approach makes TH588 a promising candidate for cancer therapy.
These application notes provide a detailed protocol for utilizing this compound in a subcutaneous SW480 human colorectal cancer xenograft model in immunodeficient mice.
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of the MTH1 enzyme. In cancer cells with high levels of ROS, this inhibition leads to a cascade of events culminating in apoptosis. There is also evidence to suggest that TH588 may have off-target effects, including the modulation of microtubule dynamics, which can also contribute to its anti-cancer properties by inducing mitotic arrest.[3]
Data Presentation
The following table represents illustrative data on the anti-tumor efficacy of this compound in an SW480 xenograft model. The data is based on findings that TH588 at a dose of 30 mg/kg administered subcutaneously reduces tumor growth.[1]
| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | Day 28 (mm³) |
| Vehicle Control | 100 ± 10.5 | 250 ± 25.2 | 550 ± 50.8 | 900 ± 85.3 | 1500 ± 140.1 |
| TH588 (30 mg/kg) | 100 ± 10.2 | 180 ± 18.9 | 300 ± 31.5 | 450 ± 47.3 | 600 ± 63.2 |
Values are represented as mean tumor volume ± standard error of the mean (SEM). This is representative data; actual results may vary.
Experimental Protocols
Cell Culture and Preparation
-
Cell Line: SW480 human colorectal adenocarcinoma cells.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Harvesting:
-
Grow SW480 cells to 80-90% confluency.
-
Wash the cells with sterile Phosphate-Buffered Saline (PBS).
-
Detach the cells using a 0.25% Trypsin-EDTA solution.
-
Neutralize the trypsin with complete culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile, serum-free PBS or Hank's Balanced Salt Solution (HBSS).
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. Viability should be >95%.
-
Adjust the cell suspension to a final concentration of 5 x 10⁷ cells/mL in a 1:1 mixture of PBS (or HBSS) and Matrigel on ice.
-
Animal Model and Husbandry
-
Animal Strain: Female athymic nude mice (NU/NU), 6-8 weeks old.
-
Housing: House mice in sterile conditions, such as individually ventilated cages (IVCs), with a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
In Vivo Xenograft Implantation and this compound Treatment
-
Tumor Cell Implantation:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Shave a small area on the right flank of each mouse.
-
Inject 100 µL of the cell suspension (containing 5 x 10⁶ SW480 cells) subcutaneously into the shaved flank.
-
Monitor the mice until they have fully recovered from anesthesia.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
This compound Formulation and Administration:
-
Formulation: To prepare a stock solution, dissolve this compound in DMSO. For the working solution for subcutaneous injection, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.
-
Dosing: Administer this compound at a dose of 30 mg/kg body weight.[1]
-
Administration: Administer the formulated this compound or the vehicle control subcutaneously once daily.
-
Endpoint and Data Analysis
-
Study Endpoint: Continue treatment for the specified duration (e.g., 28-35 days) or until tumors in the control group reach the maximum allowed size as per institutional guidelines.[2]
-
Data Collection: Record tumor volumes and body weights twice weekly.
-
Data Analysis: Analyze the differences in tumor growth between the treated and control groups using appropriate statistical methods (e.g., t-test or ANOVA). The antitumor effect can be expressed as the percentage of tumor growth inhibition.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting, or pharmacodynamic studies).
References
Application Note: A High-Throughput Screening Protocol for the Identification of Novel TH588 Hydrochloride Analogues as MTH1 Inhibitors
Audience: Researchers, scientists, and drug development professionals in oncology and drug discovery.
Introduction MutT Homolog 1 (MTH1), a member of the Nudix phosphohydrolase superfamily, is a crucial enzyme for sanitizing the cellular nucleotide pool.[1] It functions by hydrolyzing oxidized deoxyribonucleoside triphosphates, such as 8-oxo-dGTP, thereby preventing their incorporation into DNA during replication.[2][3] Cancer cells often exhibit high levels of reactive oxygen species (ROS) and elevated oxidative stress, leading to a greater dependence on MTH1 for survival compared to normal cells.[4][5] This dependency makes MTH1 an attractive therapeutic target for cancer treatment.[2][4][6]
TH588 is a potent and selective inhibitor of MTH1, with an IC50 of 5 nM in cell-free assays.[7][8] By inhibiting MTH1, TH588 leads to the incorporation of damaged nucleotides into the DNA of cancer cells, resulting in DNA damage and subsequent cell death.[7][9] This application note provides a comprehensive high-throughput screening (HTS) cascade to identify and characterize novel analogues of TH588 hydrochloride with improved potency, selectivity, and drug-like properties. The workflow progresses from a primary biochemical screen to a series of cell-based secondary assays to confirm target engagement and mechanism of action.
Screening Cascade Overview
The proposed high-throughput screening workflow is a multi-stage process designed to efficiently identify and validate potent MTH1 inhibitors from a library of TH588 analogues. The cascade begins with a highly sensitive biochemical assay to identify primary hits, followed by a series of cell-based assays to confirm on-target activity, cellular potency, and the desired downstream pharmacological effect.
Caption: High-throughput screening workflow for MTH1 inhibitors.
MTH1 Signaling Pathway in Cancer
In cancer cells, elevated ROS production increases the oxidation of nucleotides like dGTP to 8-oxo-dGTP. MTH1 typically hydrolyzes 8-oxo-dGTP to the harmless 8-oxo-dGMP. Inhibition of MTH1 allows 8-oxo-dGTP to be incorporated into DNA, leading to DNA damage, activation of the DNA damage response (DDR), and ultimately, apoptosis.
Caption: Mechanism of action for MTH1 inhibitors in cancer cells.
Experimental Protocols
Primary Screen: Biochemical MTH1 Activity Assay
This assay quantitatively measures the enzymatic activity of MTH1 using a sensitive luminescence-based method with a chimeric ATP-releasing guanine oxidation (ARGO) probe.[3][10] MTH1 cleaves the probe, releasing ATP, which is then detected by luciferase.
Materials:
-
Recombinant human MTH1 protein
-
ARGO probe
-
Luciferase/Luciferin reagent
-
Assay Buffer: 50 mM Tris-HCl (pH 7.9), 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
TH588 Analogue Library (10 mM in DMSO)
-
Positive Control: this compound (10 µM)
-
Negative Control: DMSO
-
White, solid-bottom 384-well assay plates
-
Acoustic liquid handler (e.g., Echo 550) and bulk reagent dispenser (e.g., MultiFlo FX)
-
Plate reader with luminescence detection capabilities
Protocol:
-
Using an acoustic liquid handler, dispense 20 nL of compounds from the TH588 analogue library, positive control, or negative control into the 384-well assay plates. This results in a final assay concentration of 10 µM.[11]
-
Prepare a 2X MTH1 enzyme solution (e.g., 2 nM) in cold Assay Buffer. Add 10 µL of this solution to each well.
-
Incubate the plates at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Prepare a 2X ARGO probe solution (e.g., 80 µM) in Assay Buffer. Add 10 µL of this solution to each well to initiate the enzymatic reaction. The final reaction volume is 20 µL.
-
Incubate the reaction at room temperature for 60 minutes.
-
Add 20 µL of the luciferase/luciferin reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes in the dark.
-
Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive (0% activity) and negative (100% activity) controls. A Z' factor > 0.5 indicates a robust assay.[11] Compounds showing >50% inhibition are considered primary hits and are selected for dose-response analysis to determine their IC50 values.
Secondary Assay 1: Cell Viability
This assay assesses the cytotoxic or cytostatic effect of hit compounds on a cancer cell line known to be dependent on MTH1, such as the U2OS osteosarcoma cell line.[8][9]
Materials:
-
U2OS cells
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Hit compounds from the primary screen
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
White, clear-bottom 384-well cell culture plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection
Protocol:
-
Seed U2OS cells into 384-well plates at a density of 1,000 cells/well in 40 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions starting from 30 µM).
-
Add 10 µL of the diluted compounds to the cells. The final DMSO concentration should not exceed 0.1%.
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.[9]
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Data Analysis: Normalize the data to DMSO-treated controls (100% viability) and calculate the EC50 value for each compound using a non-linear regression curve fit.
Secondary Assay 2: Cellular Target Engagement (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) confirms that hit compounds bind to MTH1 within the intact cellular environment. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Materials:
-
U2OS cells
-
PBS and lysis buffer with protease inhibitors
-
Hit compounds
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western Blot or ELISA reagents for MTH1 detection
Protocol:
-
Culture U2OS cells to ~80% confluency.
-
Harvest the cells and resuspend them in culture medium containing either the test compound (e.g., 20 µM) or DMSO vehicle.
-
Incubate for 1 hour at 37°C.
-
Wash the cells with PBS to remove unbound compound.
-
Resuspend the cell pellet in lysis buffer and aliquot the lysate into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble MTH1 remaining at each temperature using Western Blot or an MTH1-specific ELISA.
-
Data Analysis: Plot the percentage of soluble MTH1 against temperature for both compound-treated and DMSO-treated samples. A positive hit will show a rightward shift in the melting curve, indicating target stabilization.
Secondary Assay 3: DNA Damage Response (γH2AX Foci Formation)
This immunofluorescence assay visualizes the formation of γH2AX foci, a key marker of DNA double-strand breaks, to confirm that MTH1 inhibition by the hit compounds leads to DNA damage.[9]
Materials:
-
U2OS cells
-
Hit compounds
-
Positive control (e.g., Etoposide)
-
Black, clear-bottom 96-well imaging plates
-
Paraformaldehyde (PFA) and Triton X-100 for fixation and permeabilization
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG
-
DAPI for nuclear counterstaining
-
High-content imaging system
Protocol:
-
Seed U2OS cells onto imaging plates and allow them to adhere overnight.
-
Treat cells with hit compounds (e.g., at their 2x EC50 concentration) or controls for 24-48 hours.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with the primary γH2AX antibody overnight at 4°C.
-
Wash and incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash the plates and add PBS for imaging.
-
Acquire images using a high-content imaging system.
-
Data Analysis: Use automated image analysis software to quantify the number of γH2AX foci per nucleus. A significant increase in foci count compared to DMSO-treated cells indicates the induction of DNA damage.
Data Presentation
Quantitative data from the screening cascade should be summarized in a structured table to facilitate the comparison of compounds and the selection of lead candidates for further development.
| Compound ID | Primary Screen (% Inhibition @ 10µM) | Biochemical IC50 (nM) | Cell Viability EC50 (µM, U2OS) | Target Engagement (CETSA ΔTm, °C) | DNA Damage (γH2AX Foci/Nucleus) |
| TH588 | 98.6 | 5.1 | 1.38 | +5.2 | 25.4 |
| Analogue-001 | 99.2 | 2.3 | 0.85 | +6.1 | 30.1 |
| Analogue-002 | 95.4 | 8.9 | 2.10 | +4.8 | 22.8 |
| Analogue-003 | 75.1 | 150.2 | 18.5 | +1.5 | 5.6 |
| Analogue-004 | 92.8 | 12.5 | > 30 | Not Detected | 2.1 |
Table Caption: Representative data summary for TH588 and hypothetical analogues. Promising leads (e.g., Analogue-001) show high potency in both biochemical and cellular assays, confirm target engagement, and induce the desired downstream DNA damage response. Analogue-004 may represent a compound with poor cell permeability or off-target biochemical activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 3. A Chimeric ATP-Linked Nucleotide Enables Luminescence Signaling of Damage Surveillance by MTH1, a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitor development of MTH1 via high-throughput screening with fragment based library and MTH1 substrate binding cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Notes and Protocols: Live-cell Imaging of Mitotic Progression with TH588 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
TH588 hydrochloride is a potent small molecule inhibitor with a dual mechanism of action, targeting both the MTH1 enzyme and tubulin polymerization.[1][2][3][4] This dual activity makes it a valuable tool for cancer research, particularly for studying mitotic progression and cell fate. By inhibiting MTH1, TH588 prevents the sanitization of the oxidized dNTP pool, leading to the incorporation of damaged nucleotides like 8-oxodGTP into DNA during mitotic replication.[1][2][3] Concurrently, its modulation of microtubule dynamics disrupts spindle formation, causing a prolonged mitotic arrest.[4][5][6][7] This prolonged mitosis allows for the accumulation of reactive oxygen species (ROS) and subsequent DNA damage, ultimately leading to mitotic catastrophe and cell death in cancer cells.[1][2]
These application notes provide a comprehensive guide for utilizing this compound in live-cell imaging studies to monitor and quantify the effects on mitotic progression.
Data Presentation
Quantitative Data Summary
The following table summarizes the reported IC50 values of this compound in various cancer cell lines, providing a reference for determining appropriate concentrations for your experiments.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U2OS | Osteosarcoma | 1.38 | [8] |
| HeLa | Cervical Cancer | 0.83 | [8] |
| MDA-MB-231 | Breast Cancer | 1.03 | [8] |
| MCF-7 | Breast Cancer | 1.08 | [8] |
| SW480 | Colon Cancer | 1.72 | [8] |
| SW620 | Colon Cancer | 0.8 | [8] |
| Panc-1 | Pancreatic Cancer | ~2.5-6.4 | [9][10] |
| MIAPaCa-2 | Pancreatic Cancer | ~2.5-6.4 | [9][10] |
Note: IC50 values can vary depending on the assay conditions and cell line passage number. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. For live-cell imaging of mitotic progression, concentrations ranging from 1-5 µM have been shown to be effective in inducing mitotic arrest.[4][10]
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitotic Progression
This protocol describes the use of this compound to induce mitotic arrest and monitor the subsequent effects on mitotic progression using live-cell imaging.
Materials:
-
Cancer cell line of interest (e.g., U2OS, HeLa)
-
Cell culture medium (e.g., DMEM, supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Glass-bottom imaging dishes or plates
-
This compound (stock solution in DMSO)
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
-
Nuclear stain (e.g., Hoechst 33342) or a fluorescently tagged histone (e.g., H2B-GFP) to visualize chromosomes
-
Tubulin stain (e.g., SiR-Tubulin) or a fluorescently tagged tubulin construct to visualize the mitotic spindle (optional)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will allow for individual cell tracking and prevent overgrowth during the imaging period.
-
Cell Synchronization (Optional): To enrich for mitotic cells, synchronize the cell population using a method such as a thymidine block or a CDK1 inhibitor (e.g., RO-3306).
-
TH588 Treatment:
-
Prepare a working solution of this compound in pre-warmed cell culture medium at the desired final concentration (e.g., 2.5 µM or 5 µM).[10]
-
Remove the existing medium from the cells and add the medium containing TH588.
-
Include a vehicle control (DMSO) at the same final concentration as the TH588-treated samples.
-
-
Staining (if applicable): If using live-cell stains for nuclei or tubulin, add them to the medium according to the manufacturer's instructions.
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Allow the cells to equilibrate for at least 30 minutes before starting image acquisition.
-
Acquire images at multiple positions per well to ensure a sufficient sample size.
-
Use a time-lapse interval appropriate for capturing the dynamics of mitosis (e.g., every 5-15 minutes) for a duration of 24-48 hours.[10]
-
-
Data Analysis:
-
Manually or automatically track individual cells from mitotic entry (cell rounding) to their fate (e.g., successful division, mitotic arrest, cell death, mitotic slippage).
-
Quantify key mitotic parameters such as:
-
Time from nuclear envelope breakdown (NEBD) to anaphase onset.
-
Duration of mitotic arrest.
-
Percentage of cells exhibiting mitotic defects (e.g., chromosome mis-segregation, multipolar spindles).
-
Cell fate profiles (e.g., percentage of cells undergoing apoptosis in mitosis vs. mitotic slippage).
-
-
Protocol 2: In Vitro Tubulin Polymerization Assay
This protocol can be used to validate the direct effect of this compound on tubulin polymerization.
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)
-
Purified tubulin protein
-
GTP solution
-
Polymerization buffer
-
This compound
-
Positive control (e.g., Paclitaxel for polymerization promotion, Vinblastine for inhibition)
-
Negative control (DMSO)
-
Microplate reader capable of measuring fluorescence or absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare all reagents as per the manufacturer's instructions. Keep tubulin on ice to prevent premature polymerization.
-
Prepare Reaction Mix: In a pre-chilled 96-well plate, prepare the reaction mixture containing polymerization buffer, GTP, and the fluorescent reporter (if using a fluorescence-based assay).
-
Add Compounds: Add this compound at various concentrations, a positive control, and a negative control (DMSO) to the respective wells.
-
Initiate Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.
-
Measure Polymerization: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the change in fluorescence or absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the fluorescence/absorbance values against time. A decrease in the rate and extent of polymerization in the presence of TH588 indicates its inhibitory effect on tubulin assembly.
Mandatory Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for live-cell imaging.
Logical Relationships in TH588-Induced Mitotic Arrest and Cancer Research
Caption: TH588 in cancer research.
References
- 1. biorxiv.org [biorxiv.org]
- 2. phasefocus.com [phasefocus.com]
- 3. Automatic analysis of dividing cells in live cell movies to detect mitotic delays and correlate phenotypes in time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MTH1 inhibitor TH588 is a microtubule-modulating agent that eliminates cancer cells by activating the mitotic surveillance pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The MTH1 inhibitor TH588 is a microtubule-modulating agent that eliminates cancer cells by activating the mitotic surveillance pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
Application Note: Analyzing Cell Cycle Perturbations Induced by TH588 Hydrochloride Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
TH588 is a small molecule initially developed as a potent and selective inhibitor of the MutT Homolog 1 (MTH1) enzyme.[1] MTH1 plays a crucial role in sanitizing oxidized nucleotide pools (e.g., 8-oxo-dGTP), preventing their incorporation into DNA and thereby averting DNA damage and cell death, a function particularly critical in cancer cells with high levels of reactive oxygen species (ROS).[2][3][4] While MTH1 inhibition is one mechanism of action, accumulating evidence reveals that TH588 also possesses a significant, MTH1-independent activity as a microtubule-modulating agent.[5][6] This dual action leads to complex effects on cell cycle progression, primarily characterized by mitotic arrest.[2][7]
This application note provides a detailed protocol for treating cancer cells with TH588 hydrochloride and analyzing the resulting cell cycle effects using propidium iodide (PI) staining and flow cytometry.
Mechanism of Action of TH588
TH588 induces cancer cell death through a dual mechanism of action that converges on disrupting mitotic progression.
-
MTH1 Inhibition: As an MTH1 inhibitor, TH588 prevents the hydrolysis of oxidized purine nucleotides like 8-oxo-dGTP.[1][8] During mitosis, when ROS levels are naturally elevated, the inhibition of MTH1 leads to the incorporation of these damaged nucleotides into the DNA, triggering DNA damage responses and cell death.[2][7][8]
-
Microtubule Disruption: Independently of its effect on MTH1, TH588 directly interferes with tubulin polymerization.[5][7][8] This action disrupts the formation and function of the mitotic spindle, leading to a prolonged mitotic arrest, typically at the metaphase.[5] This sustained arrest can activate the mitotic surveillance pathway, involving USP28 and p53, which may result in a subsequent G1 arrest or apoptosis.[5][6][9]
The following diagram illustrates the proposed signaling pathways affected by TH588 treatment.
Experimental Workflow
The overall workflow for analyzing cell cycle changes after TH588 treatment involves cell culture, optional synchronization, drug treatment, cell harvesting, fixation, staining with propidium iodide, and analysis by flow cytometry.
Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed the cancer cell line of interest (e.g., U2OS, H460, HL60) in appropriate culture flasks or plates. Allow cells to adhere and grow to 30-40% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. A vehicle control (DMSO only) must be prepared in parallel.
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of TH588 or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂. The incubation time should be optimized based on the cell line and experimental goals.
Protocol 2: Optional Cell Synchronization (Double Thymidine Block)
To obtain a more uniform cell population response, synchronization at the G1/S boundary is recommended.[10]
-
First Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 18 hours.[10]
-
Release: Remove the thymidine-containing medium, wash the cells twice with 1x PBS, and add fresh complete medium. Incubate for 9 hours.[10]
-
Second Block: Add thymidine again to a final concentration of 2 mM and incubate for another 17-18 hours.[10]
-
Release and Treatment: Release the cells from the second block by washing with 1x PBS and adding fresh medium. At this point, cells will progress synchronously through the cell cycle. TH588 treatment can be initiated at various time points post-release to target specific cell cycle phases.
Protocol 3: Cell Preparation and Propidium Iodide (PI) Staining
This protocol is adapted from standard procedures for cell cycle analysis.[11][12][13]
-
Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and transfer to a 15 mL conical tube.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[12] Discard the supernatant and wash the cell pellet with cold 1x PBS. Repeat the centrifugation.
-
Fixation: Resuspend the cell pellet in 400-500 µL of cold PBS to ensure a single-cell suspension.[12][13] While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[12]
-
Incubation: Incubate the cells on ice for at least 30 minutes or store them at 4°C for up to several months.[12][14]
-
Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) for 5 minutes. Discard the ethanol and wash the pellet twice with PBS.[12]
-
Staining: Resuspend the cell pellet in 0.5 mL of PI staining solution. A typical solution contains:
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.[13]
-
Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample for accurate analysis.[12] Use a low flow rate to improve the quality of the data.[12]
Data Analysis and Expected Results
Flow cytometry analysis will generate histograms where the fluorescence intensity of propidium iodide is plotted against the cell count. The DNA content allows for the quantification of cells in different phases of the cell cycle:
-
G0/G1 Phase: Cells with a 2n DNA content.
-
S Phase: Cells with DNA content between 2n and 4n.
-
G2/M Phase: Cells with a 4n DNA content.
Upon treatment with TH588, a significant increase in the population of cells in the G2/M phase is expected, consistent with its role in inducing mitotic arrest.[2] Depending on the cell line and treatment duration, a subsequent increase in the G1 population may be observed as cells exit mitosis without dividing and arrest in G1.[5][6]
Summary of Quantitative Data
The following table summarizes the expected effects of TH588 on cell cycle distribution based on published findings. Specific percentages will vary depending on the cell line, drug concentration, and treatment duration.
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Key Observations & References |
| Vehicle Control | ~50-60% | ~20-30% | ~10-20% | Represents the normal distribution of an asynchronous cell population. |
| TH588 (Low Conc.) | ↓ | ↔ / ↓ | ↑ | Initial accumulation of cells in the G2/M phase due to mitotic arrest. |
| TH588 (High Conc.) | ↓↓ | ↓ | ↑↑ | A pronounced G2/M arrest is the primary effect.[2] |
| TH588 (Prolonged) | ↑ | ↓ | ↓ from peak | After prolonged mitotic arrest, cells may exit mitosis and arrest in G1, a process mediated by the USP28-p53 pathway.[5][9] |
(Note: Arrows indicate the expected trend compared to the vehicle control: ↑ Increase, ↓ Decrease, ↔ No significant change.)
References
- 1. selleckchem.com [selleckchem.com]
- 2. MTH1 Inhibitor TH1579 Induces Oxidative DNA Damage and Mitotic Arrest in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. TH588, an MTH1 inhibitor, enhances phenethyl isothiocyanate-induced growth inhibition in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MTH1 inhibitor TH588 is a microtubule-modulating agent that eliminates cancer cells by activating the mitotic surveillance pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MTH1 inhibitor TH588 is a microtubule-modulating agent that eliminates cancer cells by activating the mitotic surveillance pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. aacrjournals.org [aacrjournals.org]
- 9. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 10. Cell Synchronization by Double Thymidine Block [bio-protocol.org]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 14. igbmc.fr [igbmc.fr]
- 15. ucl.ac.uk [ucl.ac.uk]
Application Note: Measuring DNA Damage Induced by TH588 Hydrochloride Using the Comet Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The single-cell gel electrophoresis, or comet assay, is a sensitive and versatile method for detecting DNA damage in individual eukaryotic cells.[1] This technique is widely used in genotoxicity testing, biomonitoring, and cancer research to evaluate DNA damage and repair.[2] TH588 hydrochloride is a first-in-class inhibitor of the MutT Homologue 1 (MTH1) enzyme.[3] MTH1 is a "housekeeping" enzyme that sanitizes the deoxynucleoside triphosphate (dNTP) pool by hydrolyzing oxidized nucleotides, such as 8-oxo-dGTP, thereby preventing their incorporation into DNA.[4][5] In many cancer cells, elevated levels of reactive oxygen species (ROS) lead to an increased concentration of oxidized dNTPs.[6] By inhibiting MTH1, TH588 allows for the incorporation of these damaged bases into DNA during replication, leading to DNA strand breaks and subsequent cell death, making it a promising anti-cancer therapeutic strategy.[7][8]
This application note provides a detailed protocol for using the alkaline comet assay to measure DNA damage in cells treated with this compound. The alkaline version is particularly suited for this purpose as it can detect single-strand breaks and alkali-labile sites, which are common forms of damage resulting from the incorporation of oxidized bases.[9][10]
Mechanism of Action: TH588-Induced DNA Damage
Reactive oxygen species (ROS), which are often elevated in cancer cells, can oxidize nucleotides within the cellular dNTP pool, converting dGTP to 8-oxo-dGTP.[11] The MTH1 enzyme normally hydrolyzes 8-oxo-dGTP, preventing it from being used by DNA polymerases.[4] TH588 inhibits MTH1, leading to an accumulation of 8-oxo-dGTP.[3] This oxidized nucleotide is then incorporated into the DNA during replication. The presence of 8-oxodG in the DNA strand can lead to base excision repair (BER) processes, which create transient single-strand breaks. If overwhelmed, these repair processes can result in persistent breaks and genomic instability, which can be detected by the comet assay.[6] Additionally, TH588 has been shown to have off-target effects, including the inhibition of tubulin polymerization, which can lead to mitotic arrest and further contribute to cellular stress and DNA damage.[4][11]
Caption: Mechanism of TH588-induced DNA damage via MTH1 inhibition.
Experimental Protocol: Alkaline Comet Assay
This protocol is designed for cultured cells and outlines the steps for treatment with TH588, cell preparation, electrophoresis, and analysis.
I. Materials and Reagents
-
Cell Culture:
-
Appropriate cancer cell line (e.g., U2OS, SW480)[3]
-
Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO or appropriate solvent)
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA
-
-
Comet Assay Solutions: (Prepare fresh and keep solutions on ice or at 4°C unless specified)
-
Lysis Solution (pH 10): 2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris-HCl. Just before use, add 1% Triton X-100 and 10% DMSO.[2]
-
Alkaline Unwinding & Electrophoresis Solution (pH > 13): 300 mM NaOH, 1 mM Na₂EDTA.[2]
-
Neutralization Buffer: 0.4 M Tris-HCl, pH 7.5.
-
Staining Solution: SYBR® Green I (or similar DNA intercalating dye) diluted 1:10,000 in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).[12]
-
-
Slides and Agarose:
-
Comet Assay Slides (or pre-coated microscope slides)
-
Low Melting Point (LMP) Agarose: 1% (w/v) in PBS
-
Normal Melting Point (NMP) Agarose: 1% (w/v) in PBS
-
II. Experimental Workflow
Caption: General workflow for the comet assay experiment.
III. Detailed Methodology
Step 1: Cell Culture and Treatment
-
Culture cells under standard conditions (37°C, 5% CO₂).
-
Seed cells in appropriate culture plates (e.g., 6-well plates) to reach ~70-80% confluency on the day of the experiment.
-
Treat cells with various concentrations of this compound (e.g., 0.5, 1, 2, 5, 10 µM) for a predetermined time (e.g., 24, 48 hours).[3]
-
Include the following controls:
-
Negative Control: Vehicle-treated cells (e.g., DMSO).
-
Positive Control: Cells treated with a known DNA damaging agent (e.g., 100 µM H₂O₂ for 10 min on ice).
-
Step 2: Slide Preparation
-
Prepare a 1% NMP agarose solution and keep it in a 55°C water bath.
-
Pipette 100 µL of the NMP agarose onto a CometSlide and spread evenly. Let it solidify at 4°C for 10-15 minutes. This is the base layer.
Step 3: Cell Harvesting and Embedding
-
After treatment, wash cells once with ice-cold PBS.
-
Harvest cells using Trypsin-EDTA, then neutralize with complete medium.
-
Centrifuge the cell suspension (e.g., 200 x g for 5 min), discard the supernatant, and resuspend the cell pellet in ice-cold PBS to a concentration of 1 x 10⁵ cells/mL.[12] Maintain cell suspension on ice.
-
Prepare 1% LMP agarose and cool it to 37°C in a water bath.
-
Combine 10 µL of the cell suspension (~1,000 cells) with 90 µL of the 37°C LMP agarose. Mix gently by pipetting.
-
Immediately pipette the 100 µL cell/agarose mixture onto the pre-coated NMP agarose layer on the slide. Spread evenly.
-
Place the slides flat at 4°C for 10-15 minutes to allow the LMP agarose to solidify completely.
Step 4: Lysis
-
Carefully immerse the slides in a Coplin jar or slide tray containing cold, freshly prepared Lysis Solution.
-
Incubate for at least 1 hour (or overnight) at 4°C in the dark.[12] This step removes cell membranes and proteins, leaving behind nucleoids containing the cellular DNA.
Step 5: DNA Unwinding and Electrophoresis
-
Gently remove slides from the Lysis Solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold Alkaline Unwinding & Electrophoresis Solution (pH > 13) until the slides are fully submerged.
-
Let the slides sit in this solution for 20-40 minutes at 4°C in the dark to allow the DNA to unwind.[13]
-
Perform electrophoresis under the same alkaline conditions at ~1 V/cm (e.g., 25 V and 300 mA) for 20-30 minutes at 4°C.[14] Keep the tank covered to avoid light exposure.
Step 6: Neutralization and Staining
-
After electrophoresis, carefully remove the slides and wash them gently 2-3 times with Neutralization Buffer (5 minutes per wash) to lower the pH.
-
Dehydrate the slides by immersing them in 70% ethanol for 5 minutes, followed by 100% ethanol for 5 minutes.[12] Allow them to air dry completely in the dark.
-
Once dry, apply 50-100 µL of diluted SYBR® Green I staining solution to each agarose circle.
-
Incubate for 15-30 minutes at room temperature in the dark.
Step 7: Visualization and Data Analysis
-
Visualize the slides using a fluorescence microscope with the appropriate filter set for the chosen stain (e.g., FITC filter for SYBR Green).
-
Capture images of randomly selected, non-overlapping cells (score at least 50-100 cells per slide/treatment group).[15]
-
Use specialized comet assay image analysis software to quantify the extent of DNA damage.[16] The software measures the intensity of fluorescence in the comet head and tail.
IV. Data Presentation
Quantitative analysis of comet images provides several metrics to assess DNA damage. The most common are "% DNA in Tail" and "Tail Moment". Data should be summarized in a table for clear comparison between treatment groups. Statistical analysis, such as t-tests or ANOVA, is crucial to determine the significance of the observed differences.[15][17]
Table 1: Hypothetical Comet Assay Data for Cells Treated with TH588
| Treatment Group | Concentration (µM) | Number of Comets Scored | Mean % DNA in Tail (± SEM) | Mean Tail Moment (± SEM) | p-value (vs. Vehicle) |
| Vehicle Control | 0 (0.1% DMSO) | 100 | 4.2 ± 0.8 | 0.85 ± 0.12 | - |
| TH588 | 1.0 | 100 | 12.5 ± 1.5 | 3.10 ± 0.45 | < 0.05 |
| TH588 | 2.5 | 100 | 28.7 ± 2.1 | 9.80 ± 1.15 | < 0.01 |
| TH588 | 5.0 | 100 | 45.3 ± 3.5 | 18.54 ± 2.03 | < 0.001 |
| Positive Control | 100 µM H₂O₂ | 100 | 65.8 ± 4.2 | 25.12 ± 2.50 | < 0.001 |
-
% DNA in Tail: The percentage of total DNA fluorescence that is located in the tail. It is directly proportional to the amount of DNA damage.
-
Tail Moment: An integrated value that considers both the tail length and the fraction of DNA in the tail (Tail Moment = Tail Length x % DNA in Tail).
This document is intended for research use only. Protocols should be optimized for specific cell lines and experimental conditions.
References
- 1. Comet assay - Wikipedia [en.wikipedia.org]
- 2. aun.edu.eg [aun.edu.eg]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 8. TH588, an MTH1 inhibitor, enhances phenethyl isothiocyanate-induced growth inhibition in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 10. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. Statistical analysis of comet assay results - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. books.rsc.org [books.rsc.org]
Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for TH588 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the engagement of a ligand, such as a small molecule inhibitor, with its protein target within the complex environment of a cell or tissue lysate. The principle of CETSA is based on the ligand-induced stabilization of the target protein, which results in an increased resistance to thermal denaturation. This change in thermal stability is then quantified to confirm target engagement.
TH588 is a compound that has been identified as an inhibitor of MutT Homolog 1 (MTH1), an enzyme that sanitizes oxidized nucleotide pools to prevent their incorporation into DNA. However, a growing body of evidence indicates that TH588 also functions as a microtubule-modulating agent, and its cytotoxic effects in cancer cells are largely attributed to the disruption of microtubule dynamics, leading to mitotic arrest.[1][2][3] This dual-target profile of TH588 makes it a compelling case for the application of CETSA to dissect its engagement with both MTH1 and its off-target effects on the tubulin network.
These application notes provide a comprehensive overview and detailed protocols for utilizing CETSA to investigate the target engagement of TH588.
Data Presentation
Quantitative Analysis of TH588 Activity
The following tables summarize the available quantitative data for TH588's interaction with its putative target MTH1 and its off-target effects on tubulin polymerization.
Table 1: MTH1 Target Engagement by TH588 (CETSA Data)
| Parameter | Value | Cell Line | Reference |
| Thermal Shift (ΔTagg) | Data not publicly available | - | - |
| CETSA EC50 | Data not publicly available | - | - |
Table 2: Inhibition of Tubulin Polymerization by TH588
| Parameter | Value | Assay Conditions | Reference |
| IC50 | Concentration-dependent inhibition | In vitro turbidity-based tubulin polymerization assay | [2] |
| Effect | Reduced microtubule plus-end mobility | Live-cell imaging | [3] |
| Effect | Disrupted mitotic spindles | Immunofluorescence | [3] |
Signaling Pathway and Experimental Workflow
TH588 Signaling Pathway
TH588 exhibits a dual mechanism of action. As an MTH1 inhibitor, it is proposed to lead to the incorporation of oxidized nucleotides into DNA, causing DNA damage. Concurrently, and more potently, TH588 acts as a microtubule-modulating agent, disrupting microtubule dynamics. This leads to a prolonged mitotic arrest, which in turn activates the USP28-p53 mitotic surveillance pathway, ultimately preventing cancer cell proliferation.
Caption: TH588 dual-mechanism signaling pathway.
CETSA Experimental Workflow
The general workflow for a Western blot-based CETSA experiment involves treating cells with the compound, subjecting them to a heat challenge, lysing the cells, separating soluble from aggregated proteins, and finally detecting the target protein in the soluble fraction.
Caption: General workflow for a CETSA experiment.
Experimental Protocols
Protocol 1: CETSA for MTH1 Target Engagement in Intact Cells
This protocol describes a standard Western blot-based CETSA to determine the thermal stabilization of MTH1 upon TH588 treatment in cultured cells.
Materials:
-
Cancer cell line expressing MTH1 (e.g., U2OS, HCT116)
-
Cell culture medium and supplements
-
TH588 (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MTH1
-
Secondary antibody (HRP-conjugated)
-
Enhanced chemiluminescence (ECL) substrate
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Harvest cells and resuspend in fresh culture medium at a density of 1-2 x 106 cells/mL.
-
Treat cells with the desired concentration of TH588 (e.g., 1-10 µM) or DMSO for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension (e.g., 100 µL) into PCR tubes or a 96-well PCR plate.
-
Place the samples in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes. Include a no-heat control (37°C).
-
Immediately cool the samples to 4°C.
-
-
Cell Lysis:
-
Transfer the cell suspensions to microcentrifuge tubes.
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).
-
Carefully remove the supernatant and resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant (soluble fraction) into new pre-chilled tubes.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane and probe with a primary antibody against MTH1.
-
Incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities for MTH1 at each temperature for both TH588-treated and DMSO-treated samples.
-
Normalize the band intensity at each temperature to the intensity of the no-heat control for each treatment group.
-
Plot the normalized band intensity versus temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the TH588-treated sample compared to the DMSO control indicates target engagement.
-
Protocol 2: Isothermal Dose-Response (ITDR) CETSA
This protocol is used to determine the potency of TH588 in stabilizing MTH1 at a fixed temperature, allowing for the calculation of an EC50 value.
Procedure:
-
Determine Optimal Temperature: From the melting curve generated in Protocol 1, select a temperature that results in approximately 50% protein denaturation in the DMSO-treated sample.
-
Cell Treatment:
-
Prepare a serial dilution of TH588 (e.g., 0.01 µM to 50 µM).
-
Treat cells with the different concentrations of TH588 and a DMSO control for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Heat all samples at the predetermined optimal temperature for 3 minutes.
-
-
Lysis, Separation, and Western Blotting:
-
Follow steps 3-5 from Protocol 1.
-
-
Data Analysis:
-
Quantify the band intensities for MTH1 for each TH588 concentration and the DMSO control.
-
Plot the band intensity versus the logarithm of the TH588 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
The Cellular Thermal Shift Assay provides a robust platform to investigate the direct interaction of TH588 with its intended target, MTH1, in a physiologically relevant setting. The provided protocols offer a framework for researchers to confirm target engagement and quantify the potency of TH588. Given the compound's known effects on microtubules, it is crucial to interpret the CETSA data in the context of its dual-target profile. Combining CETSA with functional assays that measure the downstream consequences of both MTH1 inhibition and microtubule disruption will provide a comprehensive understanding of TH588's mechanism of action.
References
- 1. A tubulin polymerization microassay used to compare ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TH588 and Low-Dose Nocodazole Impair Chromosome Congression by Suppressing Microtubule Turnover within the Mitotic Spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MTH1 inhibitor TH588 is a microtubule-modulating agent that eliminates cancer cells by activating the mitotic surveillance pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting TH588 hydrochloride solubility and precipitation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TH588 hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, particularly concerning solubility and precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][][4] It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can negatively impact the solubility of the compound.[2][4]
Q2: I'm observing precipitation when diluting my this compound DMSO stock solution in an aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like TH588. Here are several troubleshooting steps:
-
Reduce the final concentration: The final concentration of TH588 in your aqueous medium may be too high. Try lowering the concentration.
-
Increase the percentage of DMSO: While it's ideal to keep the final DMSO concentration low to avoid solvent effects on cells, a slightly higher percentage (e.g., up to 0.5-1%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a surfactant or co-solvent: For in vivo or certain in vitro applications, using surfactants or co-solvents can significantly improve solubility. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[2] Another option is to use SBE-β-CD in saline.[2]
-
Gentle warming and sonication: After dilution, gentle warming and/or sonication of the solution can help redissolve any precipitate that has formed.[2] Be cautious with temperature to avoid degradation of the compound.
Q3: My this compound powder is not dissolving well in DMSO, even at a low concentration. What could be the problem?
A3: If you are having trouble dissolving this compound in fresh DMSO, consider the following:
-
Warming and Sonication: Gently warm the solution and use an ultrasonic bath to aid dissolution.[2]
-
Purity of the compound: Ensure the purity of your this compound is high, as impurities can affect solubility.
-
Storage conditions: Improper storage of the powder can lead to degradation or changes in its physical properties. This compound powder should be stored at -20°C.[1][2]
Q4: What is the maximum solubility of this compound in DMSO?
A4: The reported solubility of this compound in DMSO varies across different suppliers. It is generally soluble up to at least 5 mg/mL, with some sources reporting solubility as high as 59 mg/mL.[1][2][4] It is recommended to start with a lower concentration and gradually increase it if needed. For higher concentrations, warming and sonication may be necessary.[2]
Solubility Data Summary
The following table summarizes the reported solubility of TH588 and its hydrochloride salt in various solvents.
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 5 mg/mL | Clear solution, may require warming. |
| This compound | DMSO | 16 mg/mL | Requires sonication and warming.[2] |
| TH588 | DMSO | 20 mg/mL | |
| TH588 | DMSO | 59 mg/mL | Use fresh, moisture-free DMSO.[4] |
| TH588 | DMF | 25 mg/mL | |
| TH588 | DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | |
| TH588 | Ethanol | 2 mg/mL | |
| TH588 | Water | Insoluble | [4] |
| TH588 | Ethanol | Insoluble | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound (MW: 331.63 g/mol ), anhydrous DMSO.
-
Procedure:
-
Weigh out 3.32 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved. If necessary, gently warm the solution (e.g., in a 37°C water bath) and sonicate for short intervals until a clear solution is obtained.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
-
Protocol 2: Preparation of a Working Solution for In Vivo Studies
This protocol is adapted from a formulation intended to improve the solubility and bioavailability of TH588 for in vivo experiments.[2]
-
Materials: this compound DMSO stock solution (e.g., 25 mg/mL), PEG300, Tween-80, Saline.
-
Procedure (for a final concentration of 2.5 mg/mL):
-
In a sterile tube, add 100 µL of a 25 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
It is recommended to prepare this working solution fresh on the day of use.[2]
-
Visual Guides
Signaling Pathway of MTH1 Inhibition by TH588
Caption: Mechanism of TH588-induced cancer cell death via MTH1 inhibition.
Troubleshooting Workflow for TH588 Precipitation
Caption: A step-by-step guide to resolving TH588 precipitation issues.
References
Technical Support Center: TH588 Hydrochloride Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common sources of variability in cytotoxicity assays using TH588 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound was initially identified as a potent and selective inhibitor of the MTH1 (NUDT1) enzyme, which is responsible for sanitizing oxidized nucleotide pools and preventing their incorporation into DNA.[1][2] However, subsequent research has revealed that TH588 also functions as a microtubule-targeting agent.[3][4][5][6][7][8] This dual mechanism of action contributes to its cytotoxicity by inducing DNA damage and mitotic arrest.[1][4][5][6][9]
Q2: Why am I seeing significant variability in my TH588 IC50 values between experiments?
Variability in IC50 values for TH588 can arise from several factors:
-
Dual Mechanism of Action: The cytotoxic effects of TH588 are a combination of MTH1 inhibition and microtubule disruption.[3][4][5][6][7][8] The contribution of each mechanism can vary between cell lines and experimental conditions, leading to different IC50 values.
-
Cell-Specific Factors: Differences in cell proliferation rates, endogenous levels of reactive oxygen species (ROS), and expression levels of MTH1 and tubulin subtypes can all influence sensitivity to TH588.[10]
-
Experimental Parameters: Inconsistencies in cell seeding density, drug incubation time, and the specific cytotoxicity assay used can significantly impact results.[10][11][12]
-
Compound Solubility: this compound has limited aqueous solubility. Improper dissolution and handling can lead to inaccurate drug concentrations.[13][14]
Q3: What are the known off-target effects of TH588?
The primary "off-target" effect of TH588, which is now considered a key part of its mechanism, is its interaction with tubulin, leading to the disruption of microtubule dynamics.[3][4][5][6][7][8] This is distinct from its intended target, MTH1. This effect on microtubules contributes significantly to the observed cytotoxicity by causing mitotic arrest.[1][4][5][6][9]
Q4: How should I prepare my this compound stock and working solutions?
Due to its limited solubility, it is crucial to follow a consistent protocol for preparing TH588 solutions.
-
Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[13] Use fresh DMSO as it can absorb moisture, which reduces the solubility of TH588.[14]
-
Working Solutions: For cell culture experiments, dilute the DMSO stock solution in your cell culture medium to the final desired concentrations immediately before use. Ensure thorough mixing. For some in vivo applications, specific formulations with PEG300, Tween-80, and saline may be required.[13] If precipitation is observed, gentle warming and/or sonication may aid dissolution.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values | Cell seeding density variation. | Ensure a consistent number of cells are seeded in each well. Perform a cell titration experiment to determine the optimal seeding density for your cell line where cells are in the logarithmic growth phase for the duration of the assay.[15][16] |
| Inconsistent drug incubation times. | Use a standardized incubation time for all experiments. IC50 values are time-dependent.[12] | |
| Assay-dependent variability. | Different cytotoxicity assays (e.g., MTT, alamarBlue, LDH) measure different cellular parameters (metabolic activity, membrane integrity). Be aware that IC50 values can differ between assay types.[11] Use the same assay consistently. | |
| TH588 precipitation. | Prepare fresh working solutions for each experiment from a DMSO stock. Visually inspect for precipitates before adding to cells. If necessary, use a formulation with solubility enhancers, but test for vehicle effects.[13] | |
| High background in cytotoxicity assay | Contamination of MTT or alamarBlue reagents. | Ensure reagents are stored properly and protected from light. Use sterile technique.[15] |
| High cell density. | Optimize cell seeding density to avoid overgrowth, which can lead to high background absorbance or fluorescence.[3] | |
| Bubbles in wells. | Be careful during pipetting to avoid introducing bubbles. If present, use a sterile needle to pop them before reading the plate. | |
| Low signal or poor dose-response | Low cell number. | Increase the number of cells seeded per well. |
| Insufficient incubation time with the drug or assay reagent. | Optimize the incubation time for both the drug treatment and the cytotoxicity assay reagent. | |
| Cell line is resistant to TH588. | Consider using a different cell line or a positive control compound known to induce cytotoxicity in your chosen cell line. |
Data Presentation
Table 1: Reported IC50 Values of TH588 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| U2OS | Osteosarcoma | 1.38 | 7-10 days | [13] |
| HeLa | Cervical Cancer | 0.83 | 7-10 days | [13] |
| MDA-MB-231 | Breast Cancer | 1.03 | 7-10 days | [13] |
| MCF-7 | Breast Cancer | 1.08 | 7-10 days | [13] |
| SW480 | Colorectal Cancer | 1.72 | 7-10 days | [13] |
| SW620 | Colorectal Cancer | 0.8 | 7-10 days | [13] |
Note: IC50 values can vary significantly based on the specific experimental conditions, including the cytotoxicity assay used and the duration of drug exposure.
Experimental Protocols
Protocol 1: General Cytotoxicity Assay using MTT
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only for blank controls.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[16]
-
-
TH588 Treatment:
-
Prepare a serial dilution of this compound from your DMSO stock in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the TH588 dilutions or controls.
-
Incubate for the desired treatment period (e.g., 48, 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[15]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the log of the TH588 concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: General Cytotoxicity Assay using alamarBlue (Resazurin)
-
Cell Seeding and TH588 Treatment:
-
Follow steps 1 and 2 from the MTT protocol. Use an opaque-walled 96-well plate to minimize background fluorescence.
-
-
alamarBlue Assay:
-
Add alamarBlue reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for 100 µL of medium).
-
Incubate for 1-4 hours at 37°C, protected from light. Incubation time may need to be optimized for your cell line.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[17][18]
-
Alternatively, absorbance can be measured at 570 nm, with a reference wavelength of 600 nm.[18]
-
Subtract the background fluorescence/absorbance from wells containing medium and alamarBlue only.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value as described for the MTT assay.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Dual mechanism of action of this compound.
Caption: Standard workflow for a cytotoxicity assay.
Caption: Troubleshooting logic for inconsistent IC50 values.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are MTH1 antagonists and how do they work? [synapse.patsnap.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. MTH1 Inhibitor TH588 Disturbs Mitotic Progression and Induces Mitosis-Dependent Accumulation of Genomic 8-oxodG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The MTH1 inhibitor TH588 is a microtubule-modulating agent that eliminates cancer cells by activating the mitotic surveillance pathway [pubmed.ncbi.nlm.nih.gov]
- 10. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. blog.quartzy.com [blog.quartzy.com]
- 16. m.youtube.com [m.youtube.com]
- 17. alamarBlue Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. The alamar blue assay in the context of safety testing of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Preventing TH588 hydrochloride precipitation in aqueous buffers for assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TH588 hydrochloride. The focus is on preventing precipitation in aqueous buffers commonly used in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous assay buffer (e.g., PBS, Tris-HCl, HEPES)?
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is high-quality, anhydrous DMSO. This compound is soluble in DMSO up to 5 mg/mL[]. It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound[1].
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A3: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced cytotoxicity or other off-target effects. Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant adverse effects. However, some sensitive cell lines may be affected at lower concentrations. It is always best practice to include a vehicle control (your final assay buffer or medium containing the same final concentration of DMSO as your experimental samples) to account for any potential effects of the solvent.
Q4: I am still observing precipitation even after preparing a DMSO stock. What could be the issue?
A4: If you are still observing precipitation after preparing a DMSO stock, consider the following:
-
Final Concentration: The final concentration of this compound in your aqueous buffer may still be too high. Try lowering the final concentration.
-
Dilution Method: When diluting the DMSO stock into your aqueous buffer, ensure rapid and thorough mixing to prevent localized high concentrations that can lead to precipitation. Add the DMSO stock to the aqueous buffer while vortexing or stirring.
-
Buffer Composition: Components of your buffer, such as high salt concentrations or certain proteins, could potentially decrease the solubility of this compound.
-
Temperature: Changes in temperature can affect solubility. Ensure your buffer is at the correct temperature for your experiment before adding the compound.
Q5: Can I use other solvents or excipients to improve the solubility of this compound in my assay?
A5: For in vitro assays, DMSO is the most commonly used and recommended solvent. For in vivo studies, formulations containing co-solvents like polyethylene glycol 300 (PEG300) and surfactants like Tween-80 have been used to improve solubility[3]. While these could potentially be adapted for in vitro use, it is critical to first determine their compatibility with your specific assay and cell type, as they can have their own biological effects.
Troubleshooting Guide
Issue: Precipitation observed immediately upon adding this compound to aqueous buffer.
| Potential Cause | Recommended Solution |
| Direct addition of solid this compound to the buffer. | Prepare a concentrated stock solution in anhydrous DMSO (e.g., 10 mM). |
| High concentration of this compound in the final solution. | Lower the final concentration of this compound in your assay. |
| Poor mixing during dilution. | Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. |
Issue: Precipitation observed over time in the final assay solution.
| Potential Cause | Recommended Solution |
| The final concentration is near the solubility limit, and the compound is slowly crashing out. | Decrease the final concentration of this compound. |
| Temperature fluctuations affecting solubility. | Maintain a constant temperature throughout the experiment. |
| Interaction with other components in the assay medium (e.g., proteins). | If possible, add this compound to the medium just before starting the experiment. |
Quantitative Data Summary
| Compound | Solvent/Buffer | Solubility |
| This compound | DMSO | 5 mg/mL[] |
| TH588 (free base) | DMSO | 59 mg/mL[1] |
| TH588 (free base) | Water | Insoluble[1] |
| TH588 (free base) | Ethanol | Insoluble[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) and sonication can be used to aid dissolution[3].
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: General Protocol for a Cell-Based Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and assay conditions.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Compound Preparation:
-
Thaw an aliquot of your this compound DMSO stock solution.
-
Prepare serial dilutions of the stock solution in cell culture medium to create 10x working solutions of your desired final concentrations. It is important to serially dilute in the medium to minimize the DMSO concentration at each step.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the 10x working solutions of this compound to the appropriate wells (e.g., add 10 µL of a 10x solution to 90 µL of medium already in the well to achieve a 1x final concentration)[4][5].
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as a resazurin-based assay[4][5].
Protocol 3: General Protocol for an MTH1 Enzymatic Assay
This protocol is a general guideline for an in vitro enzymatic assay to measure MTH1 activity.
-
Assay Buffer Preparation: Prepare an appropriate assay buffer. A common buffer for MTH1 assays contains Tris-HCl or HEPES, salts, and other co-factors. An example buffer is 40 mM HEPES, 0.1 M KCl, 0.5 mM EDTA, 0.2 mg/mL BSA, pH 8.0.
-
Compound Preparation:
-
Thaw an aliquot of your this compound DMSO stock solution.
-
Prepare serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that inhibits the enzyme.
-
-
Enzyme and Substrate Preparation:
-
Dilute the MTH1 enzyme in the assay buffer to the desired working concentration.
-
Prepare the substrate solution (e.g., 8-oxo-dGTP) in the assay buffer.
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle control to the wells of a microplate.
-
Add the MTH1 enzyme to the wells and incubate for a short period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
-
Detection:
-
Incubate the reaction for a set period at the optimal temperature.
-
Stop the reaction and measure the product formation. For MTH1, this is often the detection of inorganic pyrophosphate.
-
-
Data Analysis: Calculate the IC50 value of this compound by plotting the enzyme activity against the inhibitor concentration.
Visualizations
Caption: Workflow for using this compound in assays.
Caption: Logic for troubleshooting TH588 HCl precipitation.
Caption: MTH1 pathway inhibition by this compound.
References
Mitigating off-target effects of TH588 hydrochloride in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the off-target effects of TH588 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
TH588 is a potent inhibitor of the MutT Homolog 1 (MTH1) enzyme, also known as NUDT1, with an IC50 of 5 nM.[1][2] MTH1 is a nucleotide pool sanitizing enzyme that prevents the incorporation of damaged bases into DNA by hydrolyzing oxidized purine nucleoside triphosphates like 8-oxo-dGTP.[3][4] However, TH588 also possesses a significant off-target activity as a microtubule-modulating agent.[5][6][7][8]
Q2: What are the known off-target effects of TH588?
The most prominent off-target effect of TH588 is the direct inhibition of tubulin polymerization.[3][9] This leads to disruption of the mitotic spindle, causing cells to arrest in mitosis.[3][5][6][7][8] This mitotic arrest can then lead to increased production of reactive oxygen species (ROS) and subsequent DNA damage, contributing to cytotoxicity in an MTH1-independent manner.[3][4][9] Some studies suggest that the cytotoxic effects of TH588 are primarily due to this microtubule-modulating activity rather than its MTH1 inhibition.[3][5][10]
Q3: How can I differentiate between on-target (MTH1 inhibition) and off-target (tubulin inhibition) effects in my experiments?
Distinguishing between on- and off-target effects is crucial for interpreting your results. Here are several strategies:
-
Use a structurally different MTH1 inhibitor: Employ another MTH1 inhibitor with a different chemical scaffold that does not affect tubulin polymerization as a control.[11]
-
MTH1 knockdown/knockout models: Utilize siRNA, shRNA, or CRISPR/Cas9 to deplete MTH1 expression. If the phenotype observed with TH588 is not recapitulated in MTH1-depleted cells, it is likely an off-target effect.
-
Rescue experiments: Overexpression of MTH1 or the bacterial MutT protein in cells treated with TH588 can help determine if the observed effects are due to MTH1 inhibition. A rescue of the phenotype would suggest an on-target effect.[3][9]
-
Cell-cycle analysis: Analyze the cell cycle profile of treated cells. A strong mitotic arrest is indicative of the off-target tubulin polymerization inhibition.[3][4]
-
Microtubule integrity assays: Use immunofluorescence to visualize the microtubule network and mitotic spindle formation. Disruption of these structures points towards the off-target effect on tubulin.[5][6][7][8]
Troubleshooting Guide
Problem 1: High levels of cytotoxicity observed at concentrations expected to only inhibit MTH1.
-
Possible Cause: The observed cytotoxicity is likely due to the off-target inhibition of tubulin polymerization, which occurs at concentrations similar to those that inhibit MTH1.[1][11]
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 for cytotoxicity in your cell line. Compare this to the known IC50 for MTH1 inhibition (5 nM). A close correlation suggests off-target effects are contributing significantly to cell death.[1]
-
Analyze mitotic arrest: Treat cells with TH588 and perform flow cytometry analysis of cell cycle distribution or immunofluorescence staining for mitotic markers (e.g., phosphorylated Histone H3). A significant increase in the mitotic population indicates tubulin-related off-target effects.[3][4]
-
Use a negative control compound: If available, use a structurally similar but inactive analog of TH588 to rule out non-specific compound toxicity.
-
Consider a different MTH1 inhibitor: If your research goal is to specifically study the effects of MTH1 inhibition, consider using an inhibitor with a different mechanism of action or a better-defined specificity profile.[11]
-
Problem 2: Inconsistent or unexpected results in different cancer cell lines.
-
Possible Cause: The dual-action of TH588 on both MTH1 and tubulin can lead to varying responses depending on the specific molecular characteristics of the cell line, such as their baseline ROS levels, cell cycle checkpoint integrity, and dependence on microtubule dynamics.
-
Troubleshooting Steps:
-
Characterize your cell lines: Assess the baseline MTH1 expression levels and the sensitivity of your cell lines to other microtubule-targeting agents (e.g., paclitaxel, vincristine).[9]
-
Measure ROS levels: Quantify intracellular ROS levels in your panel of cell lines. Cell lines with higher intrinsic oxidative stress may be more sensitive to MTH1 inhibition.[3][4]
-
Evaluate p53 status: The activation of the mitotic surveillance pathway by TH588 can be p53-dependent.[5][6][7][8] The p53 status of your cells could influence their response.
-
Standardize experimental conditions: Ensure consistent cell seeding densities, passage numbers, and media conditions across all experiments to minimize variability.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| MTH1 (NUDT1) | 5 | Biochemical Assay | [1][2] |
| MTH1 (NUDT1) | 0.8 (for TH287, a close analog) | Biochemical Assay | [12] |
| MTH1 (NUDT1) | 5.0 | Biochemical Assay | [12] |
Table 2: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Assay Duration | Reference |
| U2OS | 1.38 | 7-10 days | [1] |
| HeLa | 0.83 | 7-10 days | [1] |
| MDA-MB-231 | 1.03 | 7-10 days | [1] |
| MCF-7 | 1.08 | 7-10 days | [1] |
| SW480 | 1.72 | 7-10 days | [1] |
| SW620 | 0.8 | 7-10 days | [1] |
Experimental Protocols
1. Cell Viability Assay (Resazurin-based)
-
Cell Seeding: Seed 1,500 cells per well in 90 µL of media in a 96-well plate. For experiments involving inducible systems, ensure cells have been treated with the inducing agent (e.g., doxycycline) for the appropriate time before seeding.[3]
-
Compound Treatment: The following day, prepare serial dilutions of this compound. Add 10 µL of the 10x drug dilution to the respective wells. Include DMSO-treated wells as a 100% viability control.
-
Incubation: Incubate the plate for 72 hours.
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the readings to the DMSO control wells and plot the dose-response curve to determine the IC50 value.[3]
2. Immunofluorescence for Microtubule Integrity
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include a DMSO control.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBST, counterstain with DAPI to visualize nuclei, and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Experimental workflow to dissect on- and off-target effects.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MTH1 Inhibitor TH1579 Induces Oxidative DNA Damage and Mitotic Arrest in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MTH1 inhibitor TH588 is a microtubule-modulating agent that eliminates cancer cells by activating the mitotic surveillance pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 8. The MTH1 inhibitor TH588 is a microtubule-modulating agent that eliminates cancer cells by activating the mitotic surveillance pathway [publications.scilifelab.se]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. The MTH1 inhibitor TH588 demonstrates anti-tumoral effects alone and in combination with everolimus, 5-FU and gamma-irradiation in neuroendocrine tumor cells | PLOS One [journals.plos.org]
- 11. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding the molecular mechanism for the differential inhibitory activities of compounds against MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
Stabilizing TH588 hydrochloride stock solutions for long-term use
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stable, long-term use of TH588 hydrochloride stock solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and efficacy of your experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1][][3] It is crucial to use a fresh, high-purity, anhydrous grade of DMSO, as the compound's solubility can be significantly impacted by moisture absorbed by hygroscopic DMSO.[1][4]
2. What is the solubility of this compound in DMSO?
The reported solubility of this compound in DMSO varies across different suppliers, but it is generally in the range of 5 mg/mL to 59 mg/mL.[][3][4] To achieve higher concentrations, warming the solution and ultrasonic agitation may be necessary to aid dissolution.[1]
3. How should I store the solid this compound powder?
For short-term storage (days to weeks), the solid powder can be stored at 2-8°C or 0-4°C.[] For long-term storage (months to years), it is recommended to store the solid powder at -20°C or -48°C.[][3]
4. What are the optimal conditions for long-term storage of this compound stock solutions?
Once prepared in DMSO, stock solutions should be stored at -20°C or -80°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[4][5]
5. What is the expected stability of this compound stock solutions under recommended storage conditions?
When stored as aliquots in tightly sealed vials, this compound stock solutions in DMSO are generally stable for up to one year at -20°C and up to two years at -80°C.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed in the stock solution vial upon removal from freezer. | The compound may have come out of solution at low temperatures. | Before opening the vial, allow it to equilibrate to room temperature for at least 60 minutes. If precipitation persists, gently warm the solution and use sonication to redissolve the compound completely before use.[1] |
| Precipitation occurs when diluting the DMSO stock solution into aqueous media for in vitro assays. | This compound has lower solubility in aqueous solutions compared to DMSO. The final DMSO concentration in your working solution may be too low to maintain solubility. | Ensure the final concentration of DMSO in your aqueous working solution is sufficient to keep the compound dissolved. It is also advisable to prepare fresh working solutions for each experiment and use them immediately.[5] For sensitive cell lines, consider preparing an intermediate dilution in a co-solvent mixture if the final DMSO concentration is a concern. |
| Inconsistent or weaker than expected biological activity in experiments. | 1. Degradation of the compound due to improper storage (e.g., repeated freeze-thaw cycles, exposure to moisture).2. Inaccurate concentration due to incomplete dissolution or precipitation. | 1. Always use freshly thawed aliquots for your experiments. Ensure that the stock solution was prepared with anhydrous DMSO.2. Before making dilutions, visually inspect your stock solution to ensure there is no precipitate. If necessary, warm and sonicate the solution to ensure homogeneity. |
| Difficulty dissolving the this compound powder in DMSO. | The concentration being prepared may be at the upper limit of its solubility. | Aid dissolution by gently warming the solution and using an ultrasonic bath.[1] Ensure you are using a new, unopened bottle of anhydrous DMSO, as absorbed water can significantly reduce solubility.[4] |
Quantitative Data Summary
Table 1: Solubility of this compound in DMSO
| Reported Solubility | Molar Concentration (approx.) | Source |
| 5 mg/mL | 15.08 mM | [][3] |
| 16 mg/mL | 48.26 mM | [1] |
| 20 mg/mL | 60.33 mM | [4] |
| 30 mg/mL | 90.49 mM | [4] |
| 59 mg/mL | 177.97 mM | [4] |
Note: The molecular weight of this compound (C13H13Cl3N4) is approximately 331.63 g/mol .[6]
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Source |
| Solid Powder (Short-term) | 0 to 4°C | Days to weeks | [] |
| Solid Powder (Long-term) | -20°C / -48°C | Months to years | [][3] |
| Stock Solution in DMSO | -20°C | Up to 1 year | [1][3] |
| Stock Solution in DMSO | -80°C | Up to 2 years | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Acclimatization: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of this compound powder (e.g., 1 mg). For 1 mg of TH588 HCl (MW: 331.63), the required volume of DMSO for a 10 mM solution is calculated as follows:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (L) = (0.001 g / 331.63 g/mol ) / 0.010 mol/L = 0.0003015 L = 301.5 µL
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Solubilization: Vortex the solution thoroughly. If the compound does not fully dissolve, gently warm the vial (e.g., in a 37°C water bath) and sonicate for 5-10 minutes until the solution is clear.[1]
-
Aliquoting and Storage: Dispense the stock solution into single-use, tightly sealed vials (e.g., cryovials). Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
Visualizations
Caption: this compound inhibits the MTH1 enzyme.
Caption: Workflow for preparing and storing TH588 HCl stock solutions.
References
Troubleshooting unexpected cell cycle arrest patterns with TH588
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering unexpected cell cycle arrest patterns and other issues during experiments with TH588.
Frequently Asked Questions (FAQs)
Q1: My cells are arresting in mitosis after TH588 treatment, but I expected an S-phase block. Why is this happening?
A1: This is a common observation and is due to the dual mechanism of action of TH588. While TH588 is a potent inhibitor of MTH1, an enzyme involved in preventing the incorporation of oxidized nucleotides into DNA during S-phase, it also functions as a microtubule-modulating agent.[1][2] At concentrations typically used in cell culture experiments, TH588 can disrupt microtubule dynamics, leading to defective mitotic spindle formation and a robust mitotic arrest.[3][4][5] This effect is often more pronounced than the consequences of MTH1 inhibition alone.
Q2: I'm observing a G1 arrest after a prolonged mitosis with TH588. Is this an expected outcome?
A2: Yes, a G1 arrest following mitotic slippage is a documented effect of TH588 in certain cell lines.[1][3] After a prolonged arrest in mitosis caused by TH588's effect on microtubules, some cells may exit mitosis without proper chromosome segregation, a process known as mitotic slippage. This can activate a mitotic surveillance pathway, often involving USP28 and p53, which in turn leads to an arrest in the subsequent G1 phase.[1][6]
Q3: Why am I not seeing significant cancer cell death despite observing cell cycle arrest with TH588?
A3: The cytotoxic effects of TH588 are often a combination of its impact on microtubule dynamics and the incorporation of oxidized nucleotides.[2] Several factors could contribute to a lack of significant cell death:
-
Cell Line Dependency: The sensitivity to TH588 can vary significantly between different cancer cell lines.
-
Low Reactive Oxygen Species (ROS): The MTH1-inhibitory effect of TH588 is most potent in cells with high levels of ROS. If your cell culture conditions do not promote oxidative stress, the DNA damage-induced cell death pathway may not be strongly activated.[7]
-
Functional Cell Cycle Checkpoints: Cells with robust G1 and G2 checkpoints may arrest and repair the damage, preventing apoptosis.
-
Drug Concentration: The concentration of TH588 used might be sufficient to induce cell cycle arrest but not to trigger widespread cell death.
Q4: How can I differentiate between the MTH1-inhibitory and microtubule-disrupting effects of TH588 in my experiments?
A4: Distinguishing between these two effects is crucial for interpreting your results. Here are a few strategies:
-
Dose-Response Analysis: The microtubule-disrupting effects are often more prominent at higher concentrations of TH588.[3][8] Performing a dose-response experiment can help identify a concentration range where MTH1 inhibition is active with minimal microtubule disruption.
-
Rescue Experiments: To confirm that the observed phenotype is due to MTH1 inhibition, you can perform rescue experiments by overexpressing MTH1 or the bacterial 8-oxodGTPase MutT.[7] If the phenotype is rescued, it is likely mediated by MTH1 inhibition.
-
Use of Other Microtubule Inhibitors: Compare the effects of TH588 with other known microtubule inhibitors (e.g., nocodazole, vincristine) at concentrations that induce a similar level of mitotic arrest.[2][5] This can help to parse out the specific consequences of microtubule disruption.
-
Direct Measurement of Oxidized Nucleotide Incorporation: Techniques like the comet assay can be used to quantify the level of 8-oxodG incorporation into the DNA, which is a direct consequence of MTH1 inhibition.[7]
Troubleshooting Guides
Issue: Unexpected G1 Arrest After Mitotic Slippage
Symptoms:
-
Flow cytometry analysis shows an increase in the G1 population after 24-48 hours of TH588 treatment.
-
Live-cell imaging reveals that cells enter mitosis, remain arrested for an extended period, and then exit mitosis without dividing, becoming single, often larger, cells in the next phase.
-
Immunofluorescence staining may show cells with micronuclei or abnormal nuclear morphology.
Potential Causes and Solutions:
| Potential Cause | Proposed Solution |
| Activation of the Mitotic Surveillance Pathway | This is a known mechanism of TH588.[1][3] To confirm, you can use siRNA to knockdown key components of this pathway, such as p53 or USP28, and observe if the G1 arrest is abrogated. |
| Cell Line Specificity | The propensity for mitotic slippage and subsequent G1 arrest can be cell-line dependent. Consider testing TH588 on a different cell line to see if the phenotype is consistent. |
| TH588 Concentration | The concentration of TH588 can influence the fate of mitotically arrested cells. Try a dose-response experiment to see if lower concentrations lead to a different outcome (e.g., mitotic cell death). |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of a cell population at a single time point.[9][10]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A (e.g., 100 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization and pellet them by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cell pellet once with cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol. Add the ethanol dropwise while gently vortexing to prevent cell clumping. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing RNase A. Incubate at 37°C for 30 minutes. This step is crucial as PI can also bind to RNA.
-
PI Staining: Add 500 µL of PI staining solution to the cell suspension. Incubate at room temperature for 15-30 minutes, protected from light.
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of action of TH588.
Caption: Troubleshooting workflow for unexpected cell cycle arrest.
References
- 1. The MTH1 inhibitor TH588 is a microtubule-modulating agent that eliminates cancer cells by activating the mitotic surveillance pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. The MTH1 inhibitor TH588 is a microtubule-modulating agent that eliminates cancer cells by activating the mitotic surveillance pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TH588 and Low-Dose Nocodazole Impair Chromosome Congression by Suppressing Microtubule Turnover within the Mitotic Spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. pubcompare.ai [pubcompare.ai]
Validation & Comparative
A Comparative Guide: TH588 Hydrochloride vs. Paclitaxel and Their Effects on Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the effects of TH588 hydrochloride and the well-established anti-cancer agent paclitaxel on microtubule dynamics. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to be an objective resource for researchers in oncology and drug discovery.
At a Glance: Key Differences in Microtubule Modulation
While both this compound and paclitaxel disrupt microtubule function, leading to mitotic arrest and subsequent cell death, their underlying mechanisms of action are distinct. Paclitaxel is a classic microtubule-stabilizing agent, promoting the polymerization of tubulin into hyper-stable, non-functional microtubules. In contrast, this compound exhibits a more nuanced, concentration-dependent effect on microtubules. Initially identified as an MTH1 inhibitor, its potent anti-cancer effects are now largely attributed to its off-target activity as a microtubule-modulating agent. At higher concentrations, it can inhibit tubulin polymerization, while at lower, more therapeutically relevant concentrations, it suppresses microtubule dynamics, particularly at the plus-ends.[1][2]
Quantitative Comparison of Cellular and Biochemical Effects
The following tables summarize the quantitative data available for this compound and paclitaxel, focusing on their cytotoxic activity and their direct effects on microtubule dynamics. It is important to note that direct side-by-side comparisons in the same cell lines under identical conditions are limited in the current literature.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 (nM) | Exposure Time (h) | Assay |
| Paclitaxel | Ovarian Carcinoma (7 cell lines) | 0.4 - 3.4[3] | Not Specified | Clonogenic Assay |
| Human Tumour Cell Lines (8 lines) | 2.5 - 7.5[4] | 24 | Clonogenic Assay | |
| Breast Cancer (MCF-7) | ~3500[5] | Not Specified | MTT Assay | |
| Breast Cancer (MDA-MB-231) | ~300[5] | Not Specified | MTT Assay | |
| Breast Cancer (SKBR3) | ~4000[5] | Not Specified | MTT Assay | |
| Breast Cancer (BT-474) | 19[5] | Not Specified | MTT Assay | |
| This compound | HeLa | Data not available | ||
| U2OS | Data not available |
Table 2: Comparative Effects on Microtubule Dynamics
| Parameter | This compound | Paclitaxel |
| Tubulin Polymerization | Inhibits at high concentrations.[1] | Promotes polymerization and stabilizes microtubules.[6] |
| Microtubule Plus-End Dynamics | Reduces mobility.[2] | Suppresses dynamics (shortening and growing rates).[7][8] |
| Microtubule Shortening Rate | Data not available | Reduced by 26-32% at 30-100 nM.[7] |
| Microtubule Growing Rate | Data not available | Reduced by 18-24% at 30-100 nM.[7] |
| Dynamicity | Suppresses microtubule turnover.[9] | Reduced by 31-63% at 30-100 nM.[7] |
Delving Deeper: Mechanisms of Action and Signaling Pathways
The disruption of microtubule dynamics by both compounds triggers distinct downstream signaling cascades, ultimately leading to cell cycle arrest and cell death.
Paclitaxel: Its primary mechanism involves binding to the β-tubulin subunit within the microtubule, which stabilizes the polymer and prevents its depolymerization.[6] This leads to the formation of abnormal mitotic spindles, activating the spindle assembly checkpoint and causing a prolonged arrest in the G2/M phase of the cell cycle. This mitotic arrest ultimately triggers apoptosis through various signaling pathways, including the PI3K/AKT and MAPK pathways.
This compound: TH588 disrupts mitotic spindles and reduces microtubule plus-end mobility.[2] This interference with microtubule function also leads to a prolonged mitosis. However, a key distinction is the subsequent activation of the USP28-p53 mediated mitotic surveillance pathway.[2] This pathway acts as a checkpoint that prevents cells from re-entering the cell cycle after a prolonged and potentially erroneous mitosis, leading to a G1 arrest.
Below are graphical representations of these signaling pathways and a typical experimental workflow for their investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. The MTH1 inhibitor TH588 is a microtubule-modulating agent that eliminates cancer cells by activating the mitotic surveillance pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. When Taxol met tubulin [asbmb.org]
- 6. Taxol Suppresses Dynamics of Individual Microtubules in Living Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. TH588 and Low-Dose Nocodazole Impair Chromosome Congression by Suppressing Microtubule Turnover within the Mitotic Spindle - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating TH588 Hydrochloride's On-Target Effects: A Comparison with MTH1 siRNA Knockdown
A Critical Evaluation for Researchers and Drug Development Professionals
TH588 hydrochloride has emerged as a potent small molecule inhibitor of the MTH1 enzyme (NUDT1), a critical component in the sanitization of oxidized nucleotide pools within cancer cells. The initial hypothesis for its mechanism of action centered on the induction of DNA damage and subsequent cell death due to the incorporation of oxidized nucleotides. However, accumulating evidence suggests a more complex pharmacological profile, with significant off-target effects contributing to its cytotoxicity. This guide provides a comprehensive comparison of this compound's effects with those of MTH1 knockdown by small interfering RNA (siRNA), offering researchers a clear perspective on its on-target versus off-target activities.
Quantitative Comparison of Cytotoxicity
To objectively assess the contribution of MTH1 inhibition to the cytotoxic effects of TH588, a direct comparison with MTH1 knockdown is essential. The following table summarizes quantitative data from studies evaluating the impact of both interventions on cancer cell viability.
| Intervention | Cell Line(s) | Endpoint | Result | Reference |
| This compound | HOS-MNNG, U2OS (Osteosarcoma) | Cell Growth Inhibition | IC50 values ranged from approximately 2 to 8 µM after 72 hours of treatment.[1] | [1] |
| MTH1 siRNA | HOS-MNNG (Osteosarcoma) | Cell Growth Inhibition | A mix of two specific siRNAs reduced cell growth by 16% compared to control siRNA.[1] | [1] |
| MTH1 shRNA | HOS-MNNG (Osteosarcoma) | Cell Growth Inhibition | Two different shRNAs targeting MTH1 reduced cell growth by 66% and 48%, respectively.[1] | [1] |
| This compound | HCT116 (Colon Cancer) | Relative Viability | Significant dose-dependent decrease in cell viability. | [2] |
| MTH1 Knockout (CRISPR) | HCT116 (Colon Cancer) | Relative Viability | MTH1 knockout clones showed similar sensitivity to TH588 as parental cells, suggesting the drug's primary cytotoxic effect is independent of MTH1.[2] | [2] |
| TH1579 (Karonudib) | AML cell lines | Cell Proliferation | MTH1 shRNA knockdown significantly slowed cell proliferation.[3] | [3] |
Key Observation: The data consistently demonstrates that while genetic knockdown of MTH1 can modestly inhibit cancer cell proliferation, the cytotoxic potency of TH588 is substantially greater. This discrepancy strongly suggests that the primary driver of TH588-induced cell death is not the inhibition of MTH1's enzymatic activity but rather its off-target effects.
Unraveling the Off-Target Mechanism of TH588
Emerging research has identified that TH588 acts as a microtubule-modulating agent.[4] This off-target activity leads to disruption of mitotic spindle formation, causing a mitotic arrest and subsequent cell death. This mechanism is distinct from the initially proposed on-target effect of MTH1 inhibition.
Alternative MTH1 Inhibitors
The quest for specific MTH1 inhibitors has led to the development of other compounds. A notable example is TH1579 (Karonudib) , which is currently in clinical trials.[3][5] Like TH588, TH1579 also exhibits a dual mechanism of action, affecting both MTH1 and mitosis.[3][5] Other preclinical inhibitors have been developed with high selectivity for MTH1, but these often fail to induce the same level of cancer cell death as TH588, further supporting the significance of off-target effects for potent cytotoxicity.[6][7]
Experimental Protocols
To aid researchers in validating these findings, detailed protocols for key experiments are provided below.
MTH1 siRNA Knockdown and Western Blot Validation
-
Cell Culture and Seeding: Culture your cancer cell line of choice (e.g., HCT116, U2OS) in the recommended medium and conditions. Seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
Prepare two separate tubes for each well to be transfected. In tube A, dilute the MTH1-targeting siRNA (and a non-targeting control siRNA in separate wells) in serum-free medium. In tube B, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.
-
Add the siRNA-lipid complex dropwise to the cells.
-
Incubate the cells for 48-72 hours.
-
-
Western Blotting:
-
After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MTH1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.[8]
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or perform MTH1 siRNA knockdown as described above. Include appropriate controls (untreated cells, vehicle control, non-targeting siRNA control).
-
Incubation: Incubate the cells for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[9][10]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the MTH1 signaling pathway, the proposed dual mechanism of TH588, and a typical experimental workflow for target validation.
Caption: MTH1 sanitizes oxidized dNTPs, preventing their incorporation into DNA and avoiding DNA damage.
Caption: TH588's dual mechanism: on-target MTH1 inhibition and off-target microtubule disruption.
Caption: Workflow for validating on-target effects using siRNA knockdown and drug treatment.
Conclusion
The validation of a drug's on-target effects is paramount in drug development. In the case of this compound, while it is a potent inhibitor of MTH1, comparative studies using siRNA-mediated knockdown reveal that its primary cytotoxic mechanism in cancer cells is attributable to off-target effects on microtubule dynamics. This understanding is crucial for the rational design of future MTH1-targeting therapies and for the interpretation of preclinical and clinical data. Researchers should consider the dual-action nature of TH588 and employ rigorous control experiments, such as those outlined in this guide, to dissect the on- and off-target contributions to its pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MTH1 Inhibitor TH1579 Induces Oxidative DNA Damage and Mitotic Arrest in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MTH1 inhibitor TH588 is a microtubule-modulating agent that eliminates cancer cells by activating the mitotic surveillance pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitotic MTH1 Inhibitors in Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. esiRNA Knockdown Efficiency Tested by Western Blotting [sigmaaldrich.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
Unmasking Off-Targets: A Comparative Guide to TH588 Hydrochloride and MTH1 Inhibitor Specificity
For researchers, scientists, and drug development professionals, understanding the on- and off-target effects of small molecule inhibitors is paramount for accurate interpretation of experimental results and successful therapeutic development. This guide provides a comprehensive comparison of the off-target profile of TH588 hydrochloride, a putative MTH1 inhibitor, with other agents targeting the same pathway. Leveraging data from a pivotal CRISPR screen, we reveal the true mechanism of TH588's cytotoxicity and offer detailed experimental protocols for off-target identification.
A groundbreaking study utilizing a genome-wide CRISPR-Cas9 screen has fundamentally shifted our understanding of the mechanism of action of this compound. Initially developed as a potent inhibitor of the MTH1 (NUDT1) enzyme, which is responsible for sanitizing oxidized nucleotide pools to prevent DNA damage, TH588's anticancer effects are, in fact, attributable to off-target activities. The unbiased CRISPR screen revealed that the cytotoxicity of TH588 is not mediated by MTH1 inhibition but rather through the disruption of mitotic spindle regulation.[1][2] This finding underscores the critical importance of comprehensively validating inhibitor specificity.
Comparative Analysis of MTH1 Inhibitors
The divergence between the intended and actual mechanism of TH588 highlights a broader challenge in the development of MTH1 inhibitors. While several compounds have been developed with high biochemical potency against MTH1, their cellular effects often vary, suggesting the influence of off-target interactions.
| Inhibitor | Intended Target | Confirmed On-Target Cellular Activity | Primary Off-Target(s) Identified | Method of Off-Target Identification | Cytotoxicity Mechanism |
| This compound | MTH1 | No[1] | Microtubule Polymerization [1][3][4] | CRISPR-Cas9 Screen[1][2] | Mitotic arrest, activation of the mitotic surveillance pathway[1][3] |
| (S)-crizotinib | MTH1 | Yes[5] | Potential off-targets suggested, but MTH1 inhibition contributes to cytotoxicity[5][6] | Kinome scanning, cellular thermal shift assays[5] | Induction of DNA single-strand breaks and apoptosis, partially MTH1-independent[5][6] |
| TH1579 (Karonudib) | MTH1 | Yes[7][8] | Dual mechanism: MTH1 inhibition and microtubule perturbation[8][9][10] | Biochemical and cellular assays[9][10] | Mitotic arrest, oxidative DNA damage[7][10] |
CRISPR Screen Uncovers TH588's True Target
An unbiased CRISPR-Cas9 loss-of-function screen was performed in human lung cancer cells to identify genes whose knockout confers resistance to TH588, thereby revealing the pathways essential for its cytotoxic effects.[1][2] The results demonstrated that genes involved in mitotic spindle regulation, not MTH1, were the top hits.
Key Findings from the TH588 CRISPR Screen:
| Gene/Pathway Enriched upon TH588 Treatment | Function | Implication for TH588 Mechanism |
| Mitotic Spindle Regulation | Essential for chromosome segregation during cell division. | TH588's cytotoxicity is dependent on a functional mitotic spindle apparatus. |
| USP28-p53 Pathway | A mitotic surveillance pathway that induces cell cycle arrest in response to mitotic errors.[3] | TH588-induced spindle disruption activates this pathway, leading to G1 arrest.[1] |
Subsequent experiments confirmed that TH588 directly modulates microtubule dynamics in a concentration-dependent, but MTH1-independent, manner.[1] This leads to disruption of the mitotic spindle, prolonged mitosis, and activation of the USP28-p53 mitotic surveillance pathway, ultimately preventing cancer cell proliferation.[1][3]
Experimental Protocols
CRISPR-Cas9 Loss-of-Function Screen for Off-Target Identification
This protocol is based on the methodology used to identify the off-targets of this compound.[1][2]
1. Cell Line and Library Preparation:
- Utilize a human cancer cell line stably expressing a doxycycline-inducible Cas9, such as H460 human lung cancer cells.
- Package a genome-wide or targeted lentiviral guide RNA (gRNA) library. For identifying novel off-targets, a whole-genome library is recommended.
2. Lentiviral Transduction and Selection:
- Transduce the Cas9-expressing cells with the lentiviral gRNA library at a low multiplicity of infection (MOI < 0.5) to ensure that most cells receive a single gRNA.
- Select for successfully transduced cells using an appropriate antibiotic selection marker (e.g., puromycin).
3. CRISPR Screen Execution:
- Induce Cas9 expression by adding doxycycline to the culture medium.
- Split the cell population into two groups: a control group treated with vehicle (e.g., DMSO) and an experimental group treated with the test compound (e.g., this compound) at a concentration that inhibits cell growth (e.g., IC50).
- Culture the cells for a sufficient period to allow for gene knockout and for a selective pressure to become apparent (typically 10-14 cell doublings). Maintain a sufficient number of cells throughout the screen to ensure library representation.
4. Genomic DNA Extraction and Sequencing:
- Harvest cells from both the control and experimental populations at the end of the screen.
- Extract genomic DNA from both populations.
- Amplify the integrated gRNA sequences from the genomic DNA using PCR.
- Perform high-throughput sequencing of the amplified gRNA cassettes.
5. Data Analysis:
- Align the sequencing reads to the gRNA library to determine the abundance of each gRNA in both the control and treated populations.
- Use bioinformatics tools such as MAGeCK to identify gRNAs that are significantly enriched or depleted in the drug-treated population compared to the control.
- Perform gene and pathway enrichment analysis on the identified hits to elucidate the biological processes affected by the compound.
Visualizing the Mechanisms
CRISPR Screen Workflow for TH588 Off-Target Identification
Caption: Workflow of the CRISPR-Cas9 screen to identify TH588 off-targets.
MTH1 Signaling Pathway vs. TH588 Off-Target Mechanism
Caption: Intended MTH1 pathway vs. the actual off-target mechanism of TH588.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The MTH1 inhibitor TH588 is a microtubule-modulating agent that eliminates cancer cells by activating the mitotic surveillance pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereospecific targeting of MTH1 by (S)-crizotinib as anticancer strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (S)-crizotinib induces apoptosis in human non-small cell lung cancer cells by activating ROS independent of MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTH1 Inhibitor TH1579 Induces Oxidative DNA Damage and Mitotic Arrest in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Karonudib has potent anti-tumor effects in preclinical models of B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTH1 Inhibitor TH1579 Induces Oxidative DNA Damage and Mitotic Arrest in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
TH588 Hydrochloride: A Comparative Analysis in Platinum-Sensitive and Resistant Ovarian Cancer
An in-depth examination of the MTH1 inhibitor TH588 hydrochloride reveals its consistent efficacy in combating ovarian cancer, irrespective of the tumor's sensitivity to platinum-based chemotherapy. This guide provides a comparative analysis of TH588's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
TH588, a first-generation mitotic MTH1 (MutT homolog 1) inhibitor, demonstrates a mechanism of action that circumvents the common pathways of platinum resistance in ovarian cancer.[1][2] Its effectiveness appears to be consistent across both platinum-sensitive and platinum-resistant ovarian cancer cell lines, suggesting its potential as a valuable therapeutic agent in a broader patient population.[1][2][3]
Performance Data of this compound
Experimental evidence indicates that the anti-proliferative effects of TH588 are comparable in platinum-sensitive and their platinum-resistant counterparts. The half-maximal inhibitory concentration (IC50) for TH588 in various ovarian cancer cell lines consistently falls within the range of 0.9 to 4 µM.[1] This suggests that the cellular mechanisms conferring resistance to platinum drugs do not significantly impact the cytotoxic effects of TH588.
| Cell Line Type | Drug | IC50 (µM) | Efficacy |
| Platinum-Sensitive Ovarian Cancer | TH588 | 0.9 - 4 | Effective |
| Platinum-Resistant Ovarian Cancer | TH588 | 0.9 - 4 | Effective |
Mechanism of Action: Overcoming Platinum Resistance
TH588's unique mechanism of action is central to its efficacy in platinum-resistant ovarian cancer. It functions by inhibiting MTH1, an enzyme that prevents the incorporation of damaged nucleotides into DNA.[2][3] By blocking MTH1, TH588 leads to the integration of oxidized nucleotides, such as 8-oxo-dGTP, into the DNA of cancer cells.[2][3] This triggers DNA damage, mitotic arrest, and ultimately, apoptosis (programmed cell death).[1][2][3]
This mechanism is distinct from that of platinum-based drugs, which primarily cause DNA cross-links. Resistance to platinum drugs often involves enhanced DNA repair mechanisms that can remove these cross-links. As TH588 induces a different form of DNA damage, these specific resistance mechanisms are rendered ineffective.
Experimental Protocols
The following are summaries of key experimental protocols used to evaluate the efficacy of TH588 in ovarian cancer cell lines.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate ovarian cancer cells (e.g., A2780 for platinum-sensitive, A2780cis for platinum-resistant) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of this compound for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader to determine cell viability.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat ovarian cancer cells with this compound at its IC50 concentration for 48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Comparative Landscape with Other Ovarian Cancer Therapies
While TH588 shows promise, it is important to consider its place within the broader landscape of treatments for platinum-resistant ovarian cancer.
| Treatment Modality | Examples | Mechanism of Action |
| Chemotherapy | Gemcitabine, Paclitaxel, Doxorubicin | DNA synthesis inhibition, microtubule stabilization, DNA intercalation |
| Targeted Therapy | Bevacizumab (VEGF inhibitor), PARP inhibitors (e.g., Olaparib) | Angiogenesis inhibition, inhibition of DNA single-strand break repair |
| Antibody-Drug Conjugates | Mirvetuximab soravtansine-gynx | Targeted delivery of a cytotoxic agent to folate receptor alpha-positive cells |
| MTH1 Inhibition | This compound | Induces incorporation of oxidized nucleotides into DNA, leading to DNA damage and apoptosis |
Signaling Pathways in Ovarian Cancer and Potential for TH588 Intervention
The development and progression of ovarian cancer, as well as the emergence of drug resistance, are influenced by complex signaling pathways. Key pathways often dysregulated in ovarian cancer include the MAPK/ERK and PI3K/AKT/mTOR pathways, which are central to cell proliferation, survival, and differentiation. While the primary target of TH588 is MTH1, the downstream consequences of the DNA damage it induces likely intersect with these critical survival pathways, contributing to its efficacy. Further research is warranted to fully elucidate the impact of TH588 on these broader signaling networks in ovarian cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitotic MTH1 inhibitor karonudib kills epithelial ovarian cancer independent of platinum sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitotic MTH1 inhibitor karonudib kills epithelial ovarian cancer independent of platinum sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Synergistic Effect of TH588 Hydrochloride with Radiation Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic anti-tumoral effects of TH588 hydrochloride in combination with radiation therapy against other emerging therapeutic strategies. Experimental data from preclinical studies are presented to validate the potential of this combination and to offer a framework for future research and development.
Executive Summary
The combination of targeted therapies with radiation is a promising strategy to enhance treatment efficacy in oncology. This guide focuses on this compound, a compound with a dual mechanism of action targeting both MTH1 and microtubule polymerization. Preclinical evidence robustly demonstrates that TH588 acts as a potent radiosensitizer, significantly augmenting the cytotoxic effects of gamma-irradiation in cancer cells. This synergy is mediated, at least in part, through the downregulation of the critical PI3K-Akt-mTOR survival pathway and an increase in apoptosis. When compared to other targeted agents, such as PARP inhibitors, EGFR inhibitors, and immune checkpoint blockers, the TH588-radiation combination presents a compelling profile for further investigation, particularly in the context of neuroendocrine tumors.
Comparative Performance of TH588 and Radiation Therapy
The following tables summarize the quantitative data from preclinical studies, highlighting the synergistic effects of TH588 and radiation on cancer cell survival and apoptosis.
Table 1: Synergistic Effect of TH588 and Gamma-Irradiation on Neuroendocrine Tumor Cell Viability (Clonogenic Survival Assay)
| Treatment Group | BON Cell Line Survival (%)[1][2][3] | QGP-1 Cell Line Survival (%)[1][2][3] |
| Control (untreated) | 100 | 100 |
| TH588 (5 µM) | ~60 | ~70 |
| Gamma-Irradiation (4 Gy) | ~50 | ~60 |
| TH588 (5 µM) + Gamma-Irradiation (4 Gy) | ~20 | ~30 |
Table 2: Enhancement of Radiation-Induced Apoptosis by TH588 in Neuroendocrine Tumor Cells
| Treatment Group | BON Cell Line Apoptosis (%)[1][2][3] | QGP-1 Cell Line Apoptosis (%)[1][2][3] |
| Control (untreated) | <5 | <5 |
| TH588 (10 µM) | ~15 | ~10 |
| Gamma-Irradiation (10 Gy) | ~20 | ~15 |
| TH588 (10 µM) + Gamma-Irradiation (10 Gy) | ~40 | ~35 |
Comparison with Alternative Combination Therapies
This section provides a comparative overview of preclinical data for other targeted therapies combined with radiation.
Table 3: Preclinical Efficacy of Alternative Targeted Therapies in Combination with Radiation
| Therapeutic Agent | Mechanism of Action | Cancer Model | Key Synergistic Findings with Radiation |
| Olaparib (PARP Inhibitor) | Inhibits poly (ADP-ribose) polymerase, crucial for DNA single-strand break repair. | Inflammatory Breast Cancer Xenografts | Significantly delayed tumor doubling and tripling times compared to radiation alone.[4] |
| Cetuximab (EGFR Inhibitor) | Monoclonal antibody that blocks the epidermal growth factor receptor (EGFR). | Non-Small Cell Lung Cancer (NSCLC) Cell Lines | Cooperative growth inhibitory effects observed in cetuximab-sensitive NSCLC cell lines.[5][6] |
| Atezolizumab (PD-L1 Inhibitor) | Monoclonal antibody that blocks the interaction of PD-L1 with its receptors. | Colorectal Cancer Models | Radioimmunotherapy with 131I-labeled Atezolizumab inhibited tumor growth, particularly in PD-L1 high-expressing tumors.[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, a measure of reproductive integrity.
-
Cell Seeding: Neuroendocrine tumor cells (BON and QGP-1) are seeded in 6-well plates at a density of 500 cells per well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with TH588 (5 µM) for 24 hours.
-
Irradiation: Following pre-treatment, cells are exposed to a single dose of gamma-irradiation (4 Gy).
-
Incubation: The cells are incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated by normalizing the number of colonies in the treated groups to the number of colonies in the untreated control group.
Apoptosis Assay (FACS Analysis)
This method quantifies the percentage of apoptotic cells using flow cytometry.
-
Cell Treatment: BON and QGP-1 cells are treated with TH588 (10 µM) for 24 hours, followed by gamma-irradiation (10 Gy).
-
Incubation: Cells are incubated for an additional 48 hours post-irradiation.
-
Cell Staining: Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic, and Annexin V-positive/PI-positive cells as late apoptotic/necrotic.
-
Data Analysis: The percentage of apoptotic cells (early and late) in each treatment group is quantified.
Western Blot Analysis for PI3K-Akt-mTOR Pathway
This technique is used to detect changes in protein expression and phosphorylation within the signaling pathway.
-
Protein Extraction: Following treatment with TH588 and/or radiation, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key proteins in the PI3K-Akt-mTOR pathway (e.g., p-Akt, p-mTOR, p-p70S6K) and housekeeping proteins (e.g., β-actin).
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the corresponding housekeeping protein.
Tubulin Polymerization Assay
This in vitro assay measures the effect of TH588 on the assembly of microtubules.
-
Reaction Setup: A reaction mixture containing purified tubulin, GTP, and a fluorescence reporter is prepared in a 96-well plate.
-
Compound Addition: TH588 is added to the wells at various concentrations. A known microtubule inhibitor (e.g., nocodazole) is used as a positive control.
-
Fluorescence Monitoring: The plate is incubated at 37°C, and the fluorescence is measured over time. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of TH588 are compared to the control to determine its inhibitory effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: Signaling pathway of TH588 and radiation synergy.
References
- 1. The MTH1 inhibitor TH588 demonstrates anti-tumoral effects alone and in combination with everolimus, 5-FU and gamma-irradiation in neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MTH1 inhibitor TH588 demonstrates anti-tumoral effects alone and in combination with everolimus, 5-FU and gamma-irradiation in neuroendocrine tumor cells | PLOS One [journals.plos.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. PARP1 Inhibition Radiosensitizes Models of Inflammatory Breast Cancer to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Radioimmunotherapy study of 131I-labeled Atezolizumab in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for TH588 Hydrochloride: A Guide for Laboratory Professionals
TH588 hydrochloride, a first-in-class MTH1 inhibitor, is a potent investigational compound with cytotoxic properties.[1] As such, its handling and disposal require strict adherence to safety protocols to protect laboratory personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring compliance with general safety standards for cytotoxic and investigational new drugs.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The minimum required PPE includes:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Gown/Lab Coat: An impermeable, long-sleeved gown or lab coat should be worn.
-
Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact.
All handling of this compound, including weighing and dilutions, should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste, in accordance with institutional and regulatory guidelines. The primary method for the disposal of cytotoxic waste is high-temperature incineration.[2][3][4][5]
1. Waste Segregation:
-
All materials that have come into contact with this compound must be treated as cytotoxic waste.[4] This includes:
-
Unused or expired this compound.
-
Empty vials and containers.
-
Contaminated sharps (needles, syringes, etc.).
-
Contaminated lab supplies (pipette tips, tubes, etc.).
-
Contaminated PPE (gloves, gowns, etc.).
-
2. Container Selection and Labeling:
-
Non-Sharp Waste: Use a designated, leak-proof hazardous waste container, often color-coded (e.g., yellow or purple) and specifically marked for cytotoxic or chemotherapy waste.[5][6]
-
Sharps Waste: All contaminated sharps must be placed in a puncture-resistant sharps container that is also labeled for cytotoxic waste.[6][7]
-
Labeling: Every waste container must be clearly labeled with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound".
-
The concentration (if applicable).
-
The hazard characteristics (e.g., "Cytotoxic," "Toxic").
-
The name of the Principal Investigator (PI) and the laboratory contact information.
-
The accumulation start date.
-
3. Waste Accumulation and Storage:
-
All hazardous waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
-
The SAA should be a secure, secondary containment area, away from general laboratory traffic.
-
Keep waste containers closed at all times, except when adding waste.
4. Final Disposal:
-
Once the waste container is full, or in accordance with institutional timelines, arrange for its collection by your institution's Environmental Health and Safety (EHS) department.
-
EHS will transport the waste to a permitted hazardous waste incineration facility for final destruction.[2][3][8]
-
Do not dispose of this compound or any contaminated materials down the drain or in the regular trash.
Quantitative Data Summary for Cytotoxic Waste Management
| Parameter | Guideline |
| Spill Size Definition | A small spill is generally considered less than 5 mL or 5 g of a cytotoxic substance, while a large spill involves more than this amount.[6] |
| Waste Treatment | High-temperature incineration is the required method for the disposal of cytotoxic waste.[4][5] |
| PPE for Handling | Minimum requirements include chemical-resistant gloves, an impermeable gown, and eye protection.[6] |
| Waste Container Specs | Must be leak-proof, puncture-resistant for sharps, and clearly labeled for cytotoxic/hazardous waste.[6] |
| Storage Location | Waste must be stored in a designated and secure Satellite Accumulation Area (SAA).[8] |
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Signaling Pathway of TH588 (for context of cytotoxicity)
Caption: TH588 inhibits MTH1, leading to the incorporation of damaged nucleotides into DNA and subsequent cancer cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 4. danielshealth.ca [danielshealth.ca]
- 5. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 8. research.cuanschutz.edu [research.cuanschutz.edu]
Essential Safety and Logistical Information for Handling TH588 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides comprehensive, immediate safety and logistical information for the use of TH588 hydrochloride, a potent MTH1 inhibitor. Adherence to these guidelines is crucial for personal safety and experimental integrity.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield is recommended when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). It is advisable to double-glove. |
| Body Protection | A fully buttoned laboratory coat. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | For handling the powder outside of a certified chemical fume hood or for managing spills, a NIOSH-approved respirator (e.g., N95) is necessary to prevent inhalation of dust. |
First Aid Measures
In case of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Handling and Storage
Proper handling and storage are essential to maintain the stability of this compound and ensure a safe laboratory environment.
| Aspect | Guideline |
| Handling | Handle in a well-ventilated area, preferably within a certified chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1][2] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light and moisture. Recommended storage temperatures are -20°C for long-term storage (powder) and -80°C for stock solutions in solvent.[3] |
Operational Plan: Preparation of a Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
-
Preparation : Before starting, ensure all necessary PPE is worn correctly. Work within a chemical fume hood.
-
Weighing : Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolution : Add the appropriate volume of anhydrous DMSO to the powder. For example, to prepare 1 ml of a 10 mM solution, add the corresponding volume of DMSO to 3.3163 mg of this compound (Molecular Weight: 331.63 g/mol ).
-
Solubilization : Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Storage : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste : Collect any solid waste, including empty vials and contaminated consumables (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container.
-
Liquid Waste : Collect all liquid waste, including unused stock solutions and experimental media containing this compound, in a separate, sealed, and clearly labeled hazardous waste container.
-
Decontamination : Decontaminate all work surfaces with a suitable cleaning agent (e.g., 70% ethanol) after handling the compound.
-
Disposal : Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain.
Visualizing Key Processes
To further aid in understanding, the following diagrams illustrate the MTH1 signaling pathway targeted by TH588 and a typical experimental workflow.
Caption: Inhibition of MTH1 by TH588 prevents the sanitization of the oxidized dNTP pool, leading to DNA damage and apoptosis in cancer cells.
Caption: A typical workflow for assessing the effect of this compound on cancer cell viability.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
